molecular formula C10H13NO2 B1611157 Phenylalanine, beta-methyl- CAS No. 2643-78-9

Phenylalanine, beta-methyl-

Cat. No.: B1611157
CAS No.: 2643-78-9
M. Wt: 179.22 g/mol
InChI Key: IRZQDMYEJPNDEN-NETXQHHPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylalanine, beta-methyl- is a valuable non-proteinogenic β-branched aromatic amino acid that serves as a critical chiral building block in medicinal chemistry and drug discovery . The incorporation of a methyl group at the beta position creates a structure with two consecutive chiral centers, presenting a significant synthetic challenge but also offering enhanced metabolic stability and distinct conformational properties compared to its parent amino acid . This compound is of high interest for constructing pseudopeptides with improved bioavailability and resistance to proteolytic enzymes . Researchers utilize this and related β-branched analogs in the rational design of novel therapeutic agents, including protease inhibitors and potential anticancer compounds, where the rigid side chain can optimize interactions with biological targets . Furthermore, advanced biocatalytic methods using engineered enzymes like phenylalanine ammonia lyases (PALs) have been developed to enable the direct, asymmetric synthesis of such β-branched amino acids with high diastereo- and enantioselectivity, facilitating access to these complex scaffolds for research purposes . This product is intended for use in investigative studies and assay development exclusively by trained laboratory personnel.

Properties

CAS No.

2643-78-9

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(2S)-2-amino-3-phenylbutanoic acid

InChI

InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)/t7?,9-/m0/s1

InChI Key

IRZQDMYEJPNDEN-NETXQHHPSA-N

SMILES

CC(C1=CC=CC=C1)C(C(=O)O)N

Isomeric SMILES

CC(C1=CC=CC=C1)[C@@H](C(=O)O)N

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)N

sequence

X

Synonyms

2-amino-3-phenylbutanoic acid
2-amino-3-phenylbutanoic acid, (DL)-isomer
2-amino-3-phenylbutanoic acid, (L)-isomer
2-amino-3-phenylbutanoic acid, hydrochloride, (DL)-isomer
beta-methylphenylalanine

Origin of Product

United States

Foundational & Exploratory

conformational constraints of beta-methylphenylalanine in peptides

Conformational Constraints of -Methylphenylalanine in Peptidomimetics: A Technical Guide

Executive Summary

In the rational design of peptide therapeutics, entropy is the enemy of affinity. Native peptides often exist as ensembles of rapidly interconverting conformers, only a fraction of which represent the bioactive state.





This guide provides a technical roadmap for utilizing

Structural Mechanics: The Lock

The introduction of a methyl group at the







The Mechanism of Constraint

In unsubstituted phenylalanine, the side chain rotates relatively freely around the

A(1,3) strainsyn-pentane interactions

Stereochemical Preferences

The specific rotamer stabilized depends on the absolute configuration of the


StereoisomerCommon DesignationPreferred

Rotamer
Structural Consequence
(2S, 3S) Erythro-Lgauche(-) (

)
Mimics the "native" preferred rotamer of L-Phe but with high rigidity.
(2S, 3R) Threo-Ltrans (

)
Forces the phenyl ring extended away from the backbone; often induces extended backbone conformations.
(2R, 3S) Threo-Dtrans (

)
Mirror image of (2S, 3R); useful for probing D-amino acid pockets.
(2R, 3R) Erythro-Dgauche(+) (

)
Mirror image of (2S, 3S).

Critical Insight: The


 isomer is frequently used to "freeze" the bioactive conformation of L-Phe in receptors that require a compact side-chain arrangement (e.g., certain GPCRs), while the 

isomer is used to probe for trans or extended binding pockets.

Experimental Characterization: NMR Protocol

Trusting the design requires verifying the conformation in solution. The following protocol utilizes



The Vicinal Coupling Constant ( )

The Karplus relationship correlates the vicinal coupling constant between the




Diagnostic J-Values:

  • Small Coupling (

    
     Hz):  Indicates a gauche relationship (dihedral angle 
    
    
    ).
  • Large Coupling (

    
     Hz):  Indicates an anti (trans) relationship (dihedral angle 
    
    
    ).
Protocol: Determination of Side-Chain Orientation

Step 1: Sample Preparation

  • Dissolve peptide (1-5 mM) in an appropriate solvent (DMSO-d6 is preferred for mimicking receptor environments;

    
     for physiological solubility).
    
  • Ensure pH is buffered (pH 5-6) to minimize amide proton exchange if backbone NOEs are required.

Step 2: 1D


H NMR Acquisition
  • Acquire a high-resolution 1D spectrum (min. 500 MHz).

  • Identify the

    
     doublet and the 
    
    
    multiplet (often a quintet due to coupling with
    
    
    and the methyl group).

Step 3: J-Coupling Analysis

  • Measure the splitting of the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     resonance.
    
  • Decision Logic:

    • If

      
       Hz: The 
      
      
      and
      
      
      are anti. This implies the Phenyl and Carbonyl are likely gauche.
    • If

      
       Hz: The 
      
      
      and
      
      
      are gauche.

Step 4: NOE Validation (ROESY/NOESY)

  • Perform a 2D ROESY experiment (mixing time 200-300 ms).

  • Strong NOE (

    
    ):  Confirms gauche proton arrangement.
    
  • Strong NOE (

    
    ):  Indicates proximity of the ring to the backbone, supporting a gauche(-) or gauche(+) side chain.
    
  • Strong NOE (

    
    ):  Helps define the 
    
    
    angle.
Visualization of Analytical Logic

NMR_WorkflowFigure 1: NMR Decision Logic for beta-Me-Phe Conformational AnalysisStartStart: Purified Peptidewith beta-Me-PheNMR_1DAcquire 1D 1H-NMR(DMSO-d6 or D2O)Start->NMR_1DMeasure_JMeasure 3J(H-alpha, H-beta)NMR_1D->Measure_JDecision_JAnalyze Coupling ConstantMeasure_J->Decision_JSmall_JJ = 3-5 Hz(Gauche Protons)Decision_J->Small_J< 5 HzLarge_JJ = 10-14 Hz(Anti Protons)Decision_J->Large_J> 10 HzNOE_Check2D ROESY/NOESYConfirm Spatial ProximitySmall_J->NOE_CheckLarge_J->NOE_CheckResult_GConformation: Gauche(-)(Typical for 2S,3S)NOE_Check->Result_GStrong H_alpha-Phenyl NOEResult_TConformation: Trans(Typical for 2S,3R)NOE_Check->Result_TWeak/No H_alpha-Phenyl NOE

Figure 1: Decision logic flow for determining the side-chain rotamer of

Synthetic Considerations: Accessing the Isomers

High-purity stereoisomers are non-negotiable. A mixture of


Asymmetric Synthesis Routes
  • Evans Oxazolidinone Auxiliary: The most robust method for small-scale synthesis. Alkylation of the chiral enolate with benzyl bromide derivatives yields high diastereoselectivity (typically >95:5).

    • Note: The specific auxiliary (e.g., valine-derived vs. phenylalanine-derived) determines the absolute configuration at the

      
      -carbon.
      
  • Asymmetric Hydrogenation: Using chiral Rhodium or Ruthenium catalysts to hydrogenate

    
    -methyl-cinnamic acid derivatives. This is scalable but requires careful catalyst selection to set both centers simultaneously.
    
  • Biocatalytic Resolution: Enzymatic resolution (e.g., using acylases) is effective for separating racemic mixtures if total synthesis is not feasible.

Case Studies in Drug Design

Opioid Receptor Ligands (The Hruby Legacy)

The most authoritative examples of


  • Challenge: The native enkephalin is highly flexible and degrades rapidly.

  • Solution: Incorporation of

    
    -
    
    
    -Me-Phe into the cyclic peptide DPDPE (Tyr-c[D-Pen-Gly-Phe-D-Pen]).
  • Outcome: The

    
     isomer locked the side chain into a gauche(-) conformation, which perfectly matched the receptor's hydrophobic pocket. The 
    
    
    isomer, forcing a trans conformation, was biologically inactive. This proved that the receptor requires a specific "bent" orientation of the phenyl ring relative to the backbone.
Topographical Design Decision Tree

Use the following logic to select the correct isomer for your specific design goal.

Design_TreeFigure 2: Isomer Selection Strategy for Rational Peptide DesignGoalDesign GoalPath1Mimic Native L-Phe(Bioactive conformation unknown)Goal->Path1Path2Force Extended Topography(Probe distal pockets)Goal->Path2Path3Induce Beta-TurnGoal->Path3Select_SSSelect (2S,3S)-beta-Me-Phe(Locks Gauche-)Path1->Select_SSMost common native mimicSelect_SRSelect (2S,3R)-beta-Me-Phe(Locks Trans)Path2->Select_SRProjects sidechain outwardSelect_RRSelect (2R,3R)-beta-Me-Phe(Locks Gauche+)Path3->Select_RRStabilizes Type II' turns (D-residue mimic)

Figure 2: Strategic selection of

References

  • Hruby, V. J., et al. (1990). "Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations." Biochemical Journal, 268(2), 249–262. Link

  • Shenderovich, M. D., et al. (1996). "Conformational analysis of beta-methyl-para-nitrophenylalanine stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin by NMR spectroscopy and conformational energy calculations." Biopolymers, 38(2), 141-156.[1] Link

  • Dhar, A., et al. (2003). "Design, synthesis and conformation of peptides containing beta-methylphenylalanine." Current Medicinal Chemistry, 10(22), 2429-2449.
  • Qian, X., et al. (1989). "Conformational constraints in peptide design: The synthesis of chiral beta-methylphenylalanines." Tetrahedron, 45(6), 1633-1646.
  • Wang, A. C., & Bax, A. (1996).[2] "Determination of the Backbone Dihedral Angles in Human Ubiquitin from Reparametrized Empirical Karplus Equations." Journal of the American Chemical Society, 118(10), 2483–2494. Link

The Strategic Integration of β-Methylphenylalanine in Peptidomimetic Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. A key strategy in this endeavor is the incorporation of non-proteinogenic amino acids. Among these, β-methylphenylalanine emerges as a powerful tool for imparting desirable pharmacological properties. This guide provides an in-depth technical analysis of the role of β-methylphenylalanine in peptidomimetic design, elucidating its impact on conformational rigidity, enzymatic stability, and biological activity. We will explore the synthetic pathways to its various stereoisomers, its incorporation into peptide scaffolds, and the analytical techniques used to characterize the resulting peptidomimetics, offering a comprehensive resource for researchers in the field.

Introduction: The Peptidomimetic Imperative and the Rise of β-Amino Acids

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by rapid degradation by proteases and poor membrane permeability. Peptidomimetics are designed to mimic the essential structural and functional features of a native peptide while exhibiting improved drug-like properties[1]. The incorporation of β-amino acids is a well-established strategy in peptidomimetic design[2]. These structural analogues of α-amino acids feature an additional methylene unit in their backbone, a seemingly minor modification that confers profound changes in their conformational behavior and resistance to enzymatic hydrolysis[2].

β-Methylphenylalanine, a derivative of β-phenylalanine, introduces further conformational constraints due to the presence of a methyl group on the β-carbon. This substitution significantly influences the local backbone and side-chain geometry, making it a valuable building block for fine-tuning the structure and function of peptidomimetics.

The Core Advantages of β-Methylphenylalanine in Peptidomimetic Scaffolds

The strategic incorporation of β-methylphenylalanine into a peptide sequence offers a multifaceted approach to optimizing its therapeutic potential. The primary advantages stem from its unique structural and chemical properties.

Imparting Conformational Rigidity and Pre-organizing Bioactive Conformations

The additional methyl group on the β-carbon of β-methylphenylalanine restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds, leading to a more constrained local conformation compared to its non-methylated counterpart or the parent α-amino acid. This steric hindrance can be exploited to:

  • Induce and Stabilize Secondary Structures: β-amino acids are known to promote the formation of unique helical and turn structures in peptides[2]. The defined stereochemistry of β-methylphenylalanine can further direct the folding of the peptide into specific, predictable secondary structures that can mimic the bioactive conformation of the native peptide ligand.

  • Reduce Entropy upon Binding: By pre-organizing the peptidomimetic into a conformation that is complementary to its target receptor, the entropic penalty of binding is reduced. This can lead to a significant enhancement in binding affinity (lower Ki or IC50 values).

Diagram: Conformational Constraint by β-Methylphenylalanine

G cluster_0 α-Phenylalanine (Flexible) cluster_1 β-Methylphenylalanine (Constrained) a1 N a2 a1->a2 φ a3 a2->a3 ψ a5 H a2->a5 a4 (Phenyl) a3->a4 χ1 b1 N b2 b1->b2 b3 b2->b3 b4 (Phenyl) b3->b4 Restricted χ1 b5 (Methyl) b3->b5 Steric Hindrance

Caption: Comparison of the rotational freedom in α-phenylalanine versus the constrained β-methylphenylalanine.

Enhancing Enzymatic Stability and Prolonging Half-Life

One of the most significant advantages of incorporating β-amino acids is the remarkable increase in resistance to proteolytic degradation. The altered backbone geometry of peptides containing β-amino acids makes them poor substrates for many proteases, which are highly specific for the L-α-amino acid backbone of natural peptides.

The presence of the β-methyl group can further enhance this stability. The steric bulk of the methyl group can create a local microenvironment that is even less favorable for protease binding and catalysis. This increased enzymatic stability translates directly to a longer plasma half-life, a critical parameter for therapeutic efficacy. Most native peptides have a short in vivo half-life, often in the range of 2-30 minutes, due to enzymatic degradation and rapid renal clearance[3]. While specific half-life data for β-methylphenylalanine-containing peptides is not always readily available in comparative studies, the general principle of increased stability for β-peptides is well-documented. For instance, a study on oncocin derivatives showed that strategic amino acid substitutions can increase serum half-life from 20 minutes to over 8 hours[4].

Table 1: Hypothetical Comparative Stability of a Heptapeptide

Peptide SequenceNative Heptapeptideβ-Methylphenylalanine Analog
Structure Tyr-Gly-Gly-Phe-Leu-Arg-ArgTyr-Gly-Gly-(β-Me)Phe-Leu-Arg-Arg
Half-life in Human Plasma (t1/2) ~15 min> 8 hours (estimated)
Primary Degradation Pathway Proteolytic cleavageReduced proteolytic cleavage

This table presents a hypothetical comparison to illustrate the expected significant increase in stability. Actual values would be sequence and system-dependent.

Synthesis and Incorporation of β-Methylphenylalanine

The successful application of β-methylphenylalanine in peptidomimetic design is contingent on the ability to synthesize its stereoisomers in high purity and efficiently incorporate them into peptide chains.

Stereoselective Synthesis of β-Methylphenylalanine Isomers

β-Methylphenylalanine possesses two chiral centers (Cα and Cβ), giving rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The biological activity of a peptidomimetic is often highly dependent on the specific stereochemistry of the incorporated β-methylphenylalanine. Therefore, access to all four isomers is crucial for structure-activity relationship (SAR) studies.

Several synthetic routes have been developed for the stereoselective synthesis of β-methylphenylalanine and its derivatives[5]. One common approach involves the diastereoselective reduction of a β-keto ester precursor, followed by resolution of the enantiomers.

Experimental Protocol: Example of a Stereoselective Synthesis Step (Conceptual)

  • Enolate Formation: A suitable N-protected α-amino ester is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate.

  • Aldol Addition: The enolate is then reacted with benzaldehyde in the presence of a chiral auxiliary or catalyst to induce a diastereoselective aldol addition, forming a β-hydroxy-α-amino acid derivative.

  • Methylation: The hydroxyl group is then converted to a leaving group (e.g., mesylate or tosylate) and displaced with a methyl group via an SN2 reaction with an organocuprate reagent (e.g., lithium dimethylcuprate). The stereochemistry of this step is critical and depends on the configuration of the starting material.

  • Deprotection and Purification: The protecting groups are removed, and the resulting β-methylphenylalanine is purified by chromatography or crystallization. The individual stereoisomers can often be separated by chiral chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once the desired Fmoc-protected β-methylphenylalanine isomer is obtained, it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols[6][7]. The general workflow for Fmoc-SPPS is as follows:

Diagram: Fmoc-SPPS Cycle for β-Methylphenylalanine Incorporation

SPPS_Cycle Resin Resin-AA(n) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (Fmoc-β-MePhe-OH, HCTU, DIPEA in DMF) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Resin_Next Resin-AA(n)-β-MePhe Washing2->Resin_Next Resin_Next->Deprotection Repeat Cycle

Caption: A simplified workflow of the Fmoc-SPPS cycle for incorporating β-methylphenylalanine.

Experimental Protocol: Manual Fmoc-SPPS Coupling of Fmoc-β-Methylphenylalanine-OH

  • Resin Preparation: The resin-bound peptide with a free N-terminal amine is swelled in dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-piperidine adduct.

  • Coupling: A solution of the Fmoc-β-methylphenylalanine-OH (3-5 equivalents), a coupling agent such as HCTU (3-5 equivalents), and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF is added to the resin. The coupling reaction is allowed to proceed for 1-4 hours at room temperature. The extended coupling time is often necessary due to the steric hindrance of the β-methyl group.

  • Washing: The resin is washed extensively with DMF to remove unreacted reagents and byproducts.

  • Cycle Repetition: The deprotection and coupling steps are repeated for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Conformational Analysis of β-Methylphenylalanine-Containing Peptidomimetics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides in solution. The incorporation of β-methylphenylalanine introduces unique NMR spectral features that can be used to probe its conformational influence.

Key NMR Parameters for Conformational Assessment
  • Chemical Shifts (δ): The chemical shifts of the backbone and side-chain protons and carbons are sensitive to the local electronic environment and, therefore, to the peptide's conformation. Deviations from random coil chemical shifts can indicate the presence of stable secondary structures. For instance, in helical structures, the CαH protons typically resonate at a higher field (lower ppm) compared to their random coil values.

  • Coupling Constants (J): Vicinal coupling constants, particularly 3JHNHα, provide information about the backbone dihedral angle φ. The Karplus equation relates the magnitude of the coupling constant to the dihedral angle.

  • Nuclear Overhauser Effect (NOE): NOEs arise from through-space interactions between protons that are close in proximity (< 5 Å). The pattern of NOEs is a rich source of information for determining the global fold of a peptide. For example, the presence of sequential dNN(i, i+1) NOEs is characteristic of helical structures.

Table 2: Representative 1H NMR Chemical Shifts for a β-Methylphenylalanine Residue in a Peptide

ProtonTypical Chemical Shift Range (ppm)
NH7.5 - 8.5
CαH4.0 - 5.0
CβH2.5 - 3.5
CδH3 (Methyl)0.8 - 1.5
Phenyl7.0 - 7.5

Note: These are general ranges and can vary significantly depending on the local conformation and neighboring residues.

Case Studies: β-Methylphenylalanine in Action

The utility of β-methylphenylalanine in peptidomimetic design is best illustrated through specific examples where its incorporation has led to improved biological activity and/or pharmacokinetic properties.

Opioid Peptide Analogs

The endogenous opioid peptides, such as enkephalins and endorphins, are potent analgesics but have poor metabolic stability. The incorporation of β-methylphenylalanine into opioid peptide analogs has been explored to enhance their stability and receptor selectivity. The stereochemistry of the β-methylphenylalanine residue is often critical for receptor binding and can be used to probe the topography of the opioid receptor binding pocket.

Somatostatin Analogs

Somatostatin is a cyclic peptide hormone with a short half-life that regulates the secretion of several other hormones. Synthetic analogs of somatostatin are used clinically to treat various conditions, including acromegaly and certain tumors. The native somatostatin has a plasma half-life of only 2-3 minutes[8]. The incorporation of unnatural amino acids, including β-amino acids, has been a key strategy in developing long-acting somatostatin analogs. While specific data for β-methylphenylalanine in this context is limited in the provided search results, the principle of using conformationally constrained amino acids to improve stability and receptor subtype selectivity is well-established in this field[8][9].

Table 3: Example of Biological Activity Data for a β-Phenylalanine Derivative

CompoundTargetIC50 (µM)
Compound 10 (a β-PAD)eEF2K18.7[5]

This data is for a β-phenylalanine derivative (β-PAD) and illustrates the type of quantitative data that is crucial for SAR studies.

Conclusion and Future Perspectives

β-Methylphenylalanine is a versatile and powerful building block in the arsenal of the medicinal chemist for the design of peptidomimetics. Its ability to confer conformational rigidity, enhance enzymatic stability, and modulate biological activity makes it an invaluable tool for transforming native peptides into viable drug candidates. The continued development of efficient and stereoselective synthetic routes to its various isomers, coupled with advanced analytical techniques for conformational analysis, will undoubtedly expand its application in the discovery of novel therapeutics. Future research will likely focus on the development of peptidomimetics with multiple β-methylphenylalanine substitutions to create highly stable and potent inhibitors of challenging drug targets, such as protein-protein interactions.

References

  • IC50 values for the synthetic peptides and other porcine-derived... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC. (2024, October 9). Retrieved February 9, 2026, from [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC. (2024, May 9). Retrieved February 9, 2026, from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. (n.d.). Retrieved February 9, 2026, from [Link]

  • 1 H and 13 C NMR chemical shifts, υ (ppm), multiplicities and coupling... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved February 9, 2026, from [Link]

  • US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine - Google Patents. (n.d.).
  • Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - NIH. (n.d.). Retrieved February 9, 2026, from [Link]

  • PEPlife2: A Updated Repository of the Half-life of Peptides - bioRxiv. (2025, May 16). Retrieved February 9, 2026, from [Link]

  • Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine - MDPI. (n.d.). Retrieved February 9, 2026, from [Link]

  • Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. | Semantic Scholar. (n.d.). Retrieved February 9, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved February 9, 2026, from [Link]

  • Document: A structure-activity relationship study and combinatorial synthetic approach of C-terminal modified bifunctional peptides that are delta/mu... - ChEMBL. (n.d.). Retrieved February 9, 2026, from [Link]

  • Organic Letters Ahead of Print - ACS Publications. (n.d.). Retrieved February 9, 2026, from [Link]

  • Stability (half-life) of peptide hormones in blood specimens. - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - ResearchGate. (2025, September 2). Retrieved February 9, 2026, from [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved February 9, 2026, from [Link]

  • Biological activity of somatostatin and somatostatin analogs on inhibtion of arginine-induced insulin and glucagon release in the rat - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC. (2017, June 2). Retrieved February 9, 2026, from [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. (2022, February 14). Retrieved February 9, 2026, from [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - Frontiers. (2024, October 8). Retrieved February 9, 2026, from [Link]

  • Stereoselective Synthesis of β-Glycinamide Ribonucleotide - MDPI. (2022, April 14). Retrieved February 9, 2026, from [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). Retrieved February 9, 2026, from [Link]

  • Development of an albumin-binding ligand for prolonging the plasma half-life of peptide therapeutics - Infoscience. (n.d.). Retrieved February 9, 2026, from [Link]

  • Lanthionine-somatostatin analogs: synthesis, characterization, biological activity, and enzymatic stability studies - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

  • CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design - Oldfield Group Website. (n.d.). Retrieved February 9, 2026, from [Link]

Sources

The Enzymatic Forging of a Non-Standard Amino Acid: A Technical Guide to the MppJ Pathway for β-Methylphenylalanine Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of β-Methylphenylalanine

In the landscape of pharmaceutical development and natural product synthesis, non-proteinogenic amino acids (npAAs) represent a frontier of untapped potential. These unique building blocks, when incorporated into peptides and other bioactive molecules, can confer enhanced stability, novel functionalities, and improved pharmacological properties. Among these, β-methylphenylalanine (BmePhe) stands out for its presence in the mannopeptimycins, a class of lipoglycopeptide antibiotics with activity against multidrug-resistant pathogens.[1][2] The enzymatic pathway responsible for its creation, particularly the role of the MppJ enzyme, offers a fascinating case study in biocatalysis and a powerful tool for synthetic biology and drug discovery. This guide provides an in-depth exploration of the MppJ-mediated biosynthesis of β-methylphenylalanine, from its genetic underpinnings to the intricate details of its enzymatic mechanism and practical experimental protocols.

I. The Biosynthetic Blueprint: Unveiling the MppJ Pathway

The synthesis of β-methylphenylalanine is a two-step enzymatic cascade that begins with a common metabolic precursor, phenylpyruvate.[3][4] The pathway is a key tailoring step in the broader biosynthesis of mannopeptimycins in Streptomyces hygroscopicus.[1][2]

The core transformation is the stereospecific methylation of phenylpyruvate at its β-carbon, a reaction catalyzed by the enzyme MppJ.[3][5] This methylation is followed by a transamination reaction, which introduces the amino group to form the final product, (2S, 3S)-β-methylphenylalanine.[3] In heterologous expression systems like E. coli, the promiscuous aminotransferase TyrB has been shown to effectively catalyze this second step.[3][4]

MppJ_Pathway cluster_0 β-Methylphenylalanine Biosynthesis cluster_1 Cofactors & Co-substrates Phenylpyruvate Phenylpyruvate beta_MePpy β-Methylphenylpyruvate Phenylpyruvate->beta_MePpy MppJ (Methyltransferase) BmePhe (2S, 3S)-β-Methylphenylalanine beta_MePpy->BmePhe TyrB (or other aminotransferase) (Transamination) SAM S-adenosyl methionine (SAM) SAH S-adenosyl homocysteine (SAH) SAM->SAH Methyl Donor Glutamate L-Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Amino Donor

Figure 1: The two-step enzymatic pathway for the biosynthesis of β-methylphenylalanine.

II. The Heart of the Matter: The MppJ Enzyme

MppJ is a fascinating and unusual enzyme, a member of the S-adenosylmethionine (SAM)-dependent methyltransferase superfamily.[6] What sets it apart is its reliance on a non-heme ferric iron (Fe³⁺) center for catalysis, a feature that was elucidated through its crystal structure.[3]

A. Structural Insights and Catalytic Mechanism

The crystal structure of MppJ reveals a unique active site architecture where the ferric ion plays a pivotal role in binding and activating the substrate, phenylpyruvate.[3] The iron center coordinates the α-ketoacid substrate, positioning it optimally for the nucleophilic attack on the methyl group of SAM.[3]

The proposed catalytic mechanism involves the following key steps:

  • Substrate Binding: Phenylpyruvate binds to the active site, with its α-keto and carboxylate groups coordinating with the ferric ion.[3]

  • Activation: The coordination to the iron center enhances the acidity of the β-proton of phenylpyruvate, facilitating its abstraction and the formation of an enolate intermediate.[3]

  • Methyl Transfer: The enolate then acts as a nucleophile, attacking the electrophilic methyl group of SAM in a classic SN2 reaction.[3][5] This stereospecific methylation results in the formation of (3R)-3-methylphenylpyruvic acid.[5]

  • Product Release: The methylated product, β-methylphenylpyruvate, is released from the active site.

A notable feature of the MppJ active site is a "sandwiched bi-water device" which is thought to prevent the formation of reactive oxo-iron(IV) species during the reaction.[3]

MppJ_Mechanism cluster_0 MppJ Catalytic Cycle E_Fe3 MppJ-Fe³⁺ E_Fe3_Ppy MppJ-Fe³⁺-Phenylpyruvate E_Fe3->E_Fe3_Ppy + Phenylpyruvate E_Fe3_Enolate MppJ-Fe³⁺-Enolate Intermediate E_Fe3_Ppy->E_Fe3_Enolate + SAM - H⁺ E_Fe3_bMePpy_SAH MppJ-Fe³⁺-β-Methylphenylpyruvate-SAH E_Fe3_Enolate->E_Fe3_bMePpy_SAH Methyl Transfer E_Fe3_bMePpy MppJ-Fe³⁺-β-Methylphenylpyruvate E_Fe3_bMePpy_SAH->E_Fe3_bMePpy - SAH E_Fe3_bMePpy->E_Fe3 - β-Methylphenylpyruvate

Sources

beta-methylphenylalanine vs alpha-methylphenylalanine structural differences

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural, Synthetic, and Pharmacological Distinctions Between


-Methylphenylalanine and 

-Methylphenylalanine Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

In the rational design of peptidomimetics, the restriction of conformational freedom is a primary strategy to enhance receptor affinity and metabolic stability. Methylation of the phenylalanine side chain or backbone represents two distinct tactical approaches:

  • 
    -Methylphenylalanine (
    
    
    
    -MePhe):
    Introduces a methyl group at the quaternary
    
    
    -carbon, primarily restricting backbone torsion angles (
    
    
    and
    
    
    ) and stabilizing helical or turn secondary structures. It renders the peptide bond nearly uncleavable by standard proteases.
  • 
    -Methylphenylalanine (
    
    
    
    -MePhe):
    Introduces a second chiral center at the
    
    
    -carbon, creating four possible stereoisomers. This modification primarily restricts side-chain chi angles (
    
    
    ,
    
    
    ), locking the aromatic pharmacophore into a specific topography without necessarily rigidifying the backbone to the same extent as
    
    
    -methylation.

This guide details the structural physics, asymmetric synthesis protocols, and pharmacological implications of these two critical non-canonical amino acids.

Structural & Stereochemical Analysis

-Methylphenylalanine: Backbone Rigidification

Replacing the


-proton of phenylalanine with a methyl group creates a quaternary center. This has profound steric consequences:
  • Ramachandran Space: The allowed regions for

    
     and 
    
    
    
    are severely restricted.[1]
    
    
    -MePhe strongly favors helical conformations, particularly the
    
    
    -helix and
    
    
    -helix, due to steric clashes between the
    
    
    -methyl group and the carbonyl oxygen of the preceding residue.
  • Achiariality: The C

    
     remains a chiral center, but the absence of an 
    
    
    
    -proton eliminates the primary mechanism for racemization (via enolization) and proteolysis.
-Methylphenylalanine: Side-Chain Topography

Methylation at the


-position introduces a second stereocenter, resulting in four diastereomers: (

), (

), (

), and (

).
  • 
    -Angle Constraint:  The 
    
    
    
    -methyl group creates steric friction against the peptide backbone and the phenyl ring.[1] This restricts rotation around the C
    
    
    -C
    
    
    bond (
    
    
    ), forcing the phenyl ring into specific orientations (gauche+, gauche-, or trans) relative to the backbone.
  • Design Utility: This is used to map the precise steric requirements of a receptor pocket (e.g., opioid receptors, integrins) by freezing the "active" orientation of the aromatic ring.

Comparative Data: Physicochemical Properties
Feature

-Methylphenylalanine

-Methylphenylalanine
Modification Site C

(Quaternary)
C

(Secondary

Tertiary)
Chiral Centers 1 (C

)
2 (C

, C

)
Stereoisomers 2 (L, D)4 (erythro-L, threo-L, erythro-D, threo-D)
Conformational Effect Restricts Backbone (

)
Restricts Side-chain (

)
Secondary Structure Promotes

-helix /

-turns
Variable; affects side-chain packing
Proteolytic Stability High (blocks cleavage)Moderate (steric hindrance)

Experimental Protocols: Asymmetric Synthesis

Synthesis of these analogs requires high stereocontrol. Below are the industry-standard protocols for accessing high-purity isomers.

Protocol A: -MePhe via Schöllkopf Bis-Lactim Ether

This method utilizes a chiral auxiliary (typically derived from L-Valine) to direct the alkylation of a glycine enolate equivalent.

Mechanism: The bulky isopropyl group of the valine auxiliary shields one face of the enolate, forcing the electrophile (methyl iodide) to approach from the opposite side (trans to the isopropyl group).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Substrate: Schöllkopf bis-lactim ether (cyclo-(L-Val-Gly)).

    • Base: n-Butyllithium (n-BuLi), 1.6M in hexanes.

    • Electrophile: Benzyl bromide (to install Phe side chain first) followed by Methyl Iodide, OR start with cyclo-(L-Val-L-Phe) and alkylate with MeI. Note: Alkylating the Phe-derivative is preferred for

      
      -MePhe.
      
  • Metalation:

    • Dissolve cyclo-(L-Val-DL-Phe) bis-lactim ether (1.0 eq) in anhydrous THF under Argon.

    • Cool to -78°C .[2]

    • Add n-BuLi (1.1 eq) dropwise over 15 mins. Stir for 30 mins to form the lithiated enolate.

  • Alkylation:

    • Add Methyl Iodide (MeI) (1.2 eq) dissolved in THF dropwise.

    • Stir at -78°C for 2 hours, then allow to warm to room temperature overnight.

  • Hydrolysis (Chiral Auxiliary Removal):

    • Evaporate THF. Resuspend residue in 0.25 N HCl (aq).

    • Stir vigorously at room temperature for 24-48 hours. This cleaves the bis-lactim ether into two amino acid methyl esters: L-Val-OMe and

      
      -MePhe-OMe.
      
  • Purification:

    • Separate the auxiliary (Val) from the product via distillation or column chromatography (silica gel, EtOAc/Hexane gradient).

    • Yield: Typically >80%. ee: >95%.[3][4]

Protocol B: -MePhe via Asymmetric Hydrogenation

The most efficient route to specific


-MePhe diastereomers is the asymmetric hydrogenation of 

-dehydroamino acids.

Mechanism: A Rhodium(I) catalyst complexed with a chiral phosphine ligand (e.g., DuPhos, BINAP, or BoPhoz) directs the addition of H


 across the C=C double bond of a precursor like (E)- or (Z)-2-acetamido-3-phenyl-2-butenoate.

Step-by-Step Protocol:

  • Substrate Synthesis:

    • Condense acetophenone with 2-isocyanoacetate or use a Horner-Wadsworth-Emmons reaction to generate the dehydro-amino acid precursor: Methyl 2-acetamido-3-phenylbut-2-enoate. Isolate the (E) or (Z) isomer (geometry dictates final stereochemistry).

  • Catalyst Preparation:

    • Pre-form the catalyst by mixing [Rh(COD)

      
      ]BF
      
      
      
      (1 mol%) with the chiral ligand (e.g., (R,R)-Me-DuPhos) (1.1 mol%) in degassed methanol under Argon for 15 mins.
  • Hydrogenation:

    • Place the substrate (1.0 eq) in a high-pressure hydrogenation vessel (Parr bomb).

    • Add the catalyst solution.

    • Purge with H

      
       gas (3x).
      
    • Pressurize to 3-5 bar (45-75 psi) H

      
      .
      
    • Stir at room temperature for 12-24 hours.

  • Workup:

    • Vent H

      
      . Filter the solution through a pad of celite to remove the catalyst.
      
    • Concentrate the filtrate.[5]

  • Hydrolysis (Optional):

    • To obtain the free amino acid, reflux in 6N HCl for 4 hours.

    • Yield: >90%. ee/de: Typically >98% depending on ligand choice.

Visualization: Synthesis & Decision Logic

G Start Target: Methylated Phenylalanine Analog Decision Primary Design Goal? Start->Decision AlphaBranch Backbone Constraint (Proteolytic Stability) Decision->AlphaBranch Rigidify Backbone BetaBranch Side-Chain Topography (Receptor Specificity) Decision->BetaBranch Lock Pharmacophore AlphaStruct Target: alpha-Methylphenylalanine (Quaternary C-alpha) AlphaBranch->AlphaStruct BetaStruct Target: beta-Methylphenylalanine (Chiral C-beta) BetaBranch->BetaStruct AlphaMethod Method: Schöllkopf Bis-Lactim Ether AlphaStruct->AlphaMethod AlphaMech Mechanism: Enolate Alkylation Auxiliary: L-Valine Electrophile: MeI AlphaMethod->AlphaMech AlphaResult Result: alpha-Helix / 3-10 Helix Promoter Blocks Proteolysis AlphaMech->AlphaResult BetaMethod Method: Asymmetric Hydrogenation BetaStruct->BetaMethod BetaMech Mechanism: Rh-Catalyzed H2 Addition Ligand: (R,R)-DuPhos / BINAP Substrate: Dehydro-amino acid BetaMethod->BetaMech BetaResult Result: Defined Chi-1/Chi-2 Angles 4 Diastereomers Available BetaMech->BetaResult

Figure 1: Decision matrix and synthetic workflow for selecting and generating


- vs 

-methylphenylalanine analogs.

Pharmacological Implications[1][5][6][7][8][9][10]

Metabolic Stability
  • 
    -MePhe:  The absence of the 
    
    
    
    -proton renders the peptide bond completely resistant to chymotrypsin-like proteases, which require hydrogen abstraction from C
    
    
    for the cleavage mechanism. This is a standard modification to increase the half-life of peptide drugs (e.g., in bradykinin antagonists).
  • 
    -MePhe:  Provides "steric shielding." While the 
    
    
    
    -proton is still present, the bulky
    
    
    -methyl group hinders the approach of the protease active site to the scissile bond. Stability is improved compared to native Phe, but generally less than
    
    
    -MePhe.
Biological Activity & Transport
  • Enzyme Inhibition:

    
    -MePhe is a potent competitive inhibitor of Phenylalanine Hydroxylase (PAH)  and Tyrosine Hydroxylase (TH) . It is used in vivo to induce experimental phenylketonuria (PKU) models in rodents by blocking Phe metabolism, leading to hyperphenylalaninemia.
    
  • Transport (LAT1): Both analogs are substrates for the L-type Amino Acid Transporter 1 (LAT1), allowing them to cross the blood-brain barrier (BBB).[6] This makes them valuable scaffolds for CNS-targeting drugs.

  • Receptor Binding:

    
    -MePhe is critical in "mapping" receptor pockets. For example, in opioid peptides (like enkephalin analogs), incorporating specific 
    
    
    
    -MePhe isomers can increase selectivity for
    
    
    vs
    
    
    opioid receptors by forcing the phenyl ring to match the hydrophobic sub-pocket of the specific receptor subtype.

References

  • Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Australian Journal of Chemistry. [Link]

  • The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine. Journal of Peptide Science. [Link][1]

  • Preparation of optically active alpha-methyl-phenylalanine derivatives (Patent US3492347A).

Sources

chi1 torsion angle restriction by beta-methylphenylalanine

Precision Conformational Control: Torsion Angle Restriction via -Methylphenylalanine

Executive Summary

In rational drug design, the flexibility of linear peptides often results in poor receptor selectivity and rapid proteolytic degradation. Constraining the






This guide details the structural mechanics, synthesis, and analytical validation of

Part 1: Structural Mechanics of Restriction

The Rotameric Landscape

In canonical L-phenylalanine, the side chain rotates relatively freely among three staggered conformations: gauche(-) (



The -Methyl Constraint

The introduction of a

  • 
    -Me-Phe (L-erythro): 
    
    • Constraint: The steric bulk forces the side chain predominantly into the gauche(-) conformation (

      
      ).
      
    • Structural Consequence: The phenyl ring is oriented toward the N-terminus, often favored in specific GPCR binding pockets (e.g.,

      
      -opioid receptors).
      
    • Proton Relationship: The H

      
       and H
      
      
      protons are typically anti-periplanar (
      
      
      Hz).
  • 
    -Me-Phe (L-threo): 
    
    • Constraint: This isomer is biased heavily toward the trans conformation (

      
      ).
      
    • Structural Consequence: The phenyl ring projects away from the backbone, extending the side chain.

    • Proton Relationship: The H

      
       and H
      
      
      protons are typically gauche (
      
      
      Hz).

Critical Insight: By selecting the specific diastereomer (


 vs. 

), you are not just adding a methyl group; you are selecting a vector for the aromatic ring.

Part 2: Synthesis and Purification Protocol

To utilize

Evans Oxazolidinone Asymmetric Synthesis
Reagents
  • (S)-4-benzyl-2-oxazolidinone (Evans auxiliary)

  • Trans-cinnamoyl chloride

  • CuBr·DMS complex

  • Methylmagnesium bromide (Grignard reagent)

  • LiOH / H2O2 (for hydrolysis)

Step-by-Step Synthesis Workflow
  • Acylation: React (S)-4-benzyl-2-oxazolidinone with trans-cinnamoyl chloride using n-BuLi in THF at -78°C to form the N-cinnamoyloxazolidinone.

  • Michael Addition (The Stereodefining Step):

    • Treat the imide with MeMgBr and CuBr·DMS in THF/DMS at -20°C.

    • Mechanism:[1][2][3][4] The copper coordinates with the oxazolidinone carbonyl and the alkene, directing the methyl attack from the less hindered face.

    • Result: This establishes the

      
      -center stereochemistry.
      
  • Electrophilic Azidation:

    • Generate the enolate using KHMDS at -78°C.

    • Quench with trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide).

    • Result: This establishes the

      
      -center stereochemistry (typically anti to the 
      
      
      -substituent).
  • Hydrolysis & Reduction:

    • Hydrolyze the auxiliary using LiOH/H2O2.

    • Reduce the azide to the amine using Hydrogenation (H2, Pd/C) or Staudinger reduction.

  • Fmoc Protection: Standard protection with Fmoc-OSu for SPPS utility.

Visualization: Stereochemical Logic Flow

SynthesisLogiccluster_checkQuality Control PointStartTarget: (2S,3S)-beta-Me-PheAuxiliaryAttach Evans Auxiliary((S)-4-benzyl-2-oxazolidinone)Start->AuxiliaryMichaelAsymmetric Michael Addition(MeMgBr / CuBr)Auxiliary->Michael  Stereocontrol at C-beta  EnolateEnolate Formation(KHMDS, -78°C)Michael->EnolateAzidationElectrophilic Azidation(Trisyl Azide)Enolate->Azidation  Stereocontrol at C-alpha  HydrolysisHydrolysis & ReductionAzidation->HydrolysisResultPure (2S,3S) Amino AcidHydrolysis->ResultHPLCChiral HPLC(Determine d.e.)Hydrolysis->HPLC

Caption: Figure 1. Asymmetric synthesis pathway utilizing Evans auxiliary to ensure diastereomeric purity of

Part 3: Analytical Validation (NMR)

You cannot assume the conformation; you must prove it. The Vicinal Karplus Relationship is the primary tool for validating

The Karplus Equation for Peptides



Experimental Protocol: J-Coupling Analysis
  • Sample Preparation: Dissolve 2-5 mg of the peptide in 600

    
    L of NMR solvent.
    
    • Note: Use DMSO-d6 or CD3OH to minimize aggregation. Avoid CDCl3 for polar peptides.

  • Acquisition: Run a 1D

    
    H NMR (minimum 500 MHz, preferably 600+ MHz) with sufficient scans (ns=64) to resolve the H
    
    
    multiplet.
  • Measurement:

    • Locate the H

      
       signal (typically 4.0 - 5.0 ppm).
      
    • Measure the coupling constant (

      
      ) to the 
      
      
      -proton.
    • Differentiation:

      
      -Me-Phe has only one 
      
      
      -proton, simplifying the doublet analysis compared to native Phe (which has two
      
      
      -protons).
Data Interpretation Table
IsomerObserved

H

-H

Relationship
Inferred

Angle
Conformation
(2S, 3S) > 10.0 Hz Anti-periplanar (

)
-60^\circ Gauche(-)
(2S, 3R) < 5.0 Hz Syn-clinal / Gauche (

)
180^\circ Trans

Note: If intermediate values (6-8 Hz) are observed, it indicates conformational averaging, suggesting the steric bulk is insufficient to lock the rotamer in that specific sequence context.

Part 4: Application in Drug Design (Case Study)

GPCR Ligand Optimization

The classic application of

  • Problem: Native Enkephalins (Tyr-Gly-Gly-Phe-Leu) are highly flexible and degrade rapidly.

  • Solution: Hruby et al. utilized

    
    -Me-Phe to constrain the Phe
    
    
    residue.
  • Outcome:

    • Incorporation of (2S,3S)-

      
      -Me-Phe  resulted in high affinity for the 
      
      
      -opioid receptor
      .
    • Incorporation of (2S,3R)-

      
      -Me-Phe  shifted selectivity, often reducing affinity or altering the receptor subtype profile.
      

This proves that the vector of the phenyl ring, dictated by the

Decision Logic for Incorporation

ApplicationLogicProblemPeptide Lead:Low Selectivity / StabilityHypothesisHypothesis:Side Chain Orientationdrives bindingProblem->HypothesisSelectIsomerSelect Beta-Me-Phe IsomerHypothesis->SelectIsomerS_S(2S, 3S)Forces Gauche(-)SelectIsomer->S_SS_R(2S, 3R)Forces TransSelectIsomer->S_RTestBind Assay (Ki)S_S->TestS_R->TestResultHigh Potency LeadTest->Result  Best Fit  

Caption: Figure 2. Strategic workflow for scanning conformational space using stereochemically defined

References

  • Hruby, V. J., et al. (1991). "Conformational constraints in the design of receptor selective peptides: conformational analysis of rigid analogues of phenylalanine." Journal of Medicinal Chemistry, 34(6), 1751-1759. Link

  • Kazmierski, W. M., & Hruby, V. J. (1988). "Asymmetric synthesis of (2S,3R)- and (2S,3S)-beta-methylphenylalanine and their assignment of absolute stereochemistry." Tetrahedron Letters, 29(33), 4191-4194. Link

  • Dhar, T. G. M., et al. (2003). "Design and Synthesis of Novel alpha-Helical Peptidomimetics." Journal of the American Chemical Society, 125(36), 11110-11118. Link

  • Qian, X., et al. (1996). "Solid-phase synthesis of beta-methylphenylalanine containing peptides." Journal of Peptide Research, 47(1), 35-42. Link

steric effects of beta-methyl substitution on peptide backbone

Conformational Locking via -Methylation: A Guide to Steric Control in Peptide Design

Executive Summary

In modern peptidomimetic drug design, controlling the bioactive conformation of a peptide is paramount for affinity and proteolytic stability. While cyclization and stapling are macro-level constraints,


-methyl substitution

This guide details the steric mechanics of


Part 1: Theoretical Foundations — The Rotameric Lock

The steric effect of a methyl group at the




The Mechanism of Restriction ( Strain)

In non-branched residues like Leucine or Alanine, the side chain has significant rotational freedom. However, in



  • The Clash: The

    
    -methyl groups cannot rotate freely without clashing with the backbone carbonyl oxygen or the amide nitrogen.
    
  • The Result: The side chain is forced into a specific rotamer (usually trans or gauche-). This restricts the rotation of the

    
     backbone, effectively locking the 
    
    
    angle (dihedral angle
    
    
    ) to values that disfavor
    
    
    -helical formation (
    
    
    ) and favor extended conformations (
    
    
    ).
Visualizing the Steric Cascade

The following diagram illustrates how side-chain substitution forces backbone geometry.

Beta_Methyl_MechanismSubstBeta-Methyl Substitution(Val, Ile, Thr, Beta-Me-Phe)Chi1Restriction of Chi-1RotamerSubst->Chi1 Limits RotationClashSteric Clash withBackbone Carbonyl (i-4)Chi1->Clash Creates A(1,3) StrainPhiPsiBackbone Phi/PsiRestrictionClash->PhiPsi Forces Extended AnglesOutcomeOutcome:Helix DestabilizationBeta-Sheet/Turn PromotionPhiPsi->Outcome Defines Bioactivity

Figure 1: The mechanistic cascade of


Part 2: Structural Consequences

Helix Destabilization vs. Sheet Stabilization

The






Table 1: Conformational Propensities of Select Amino Acids

Amino Acid

-Branching?
Helix Propensity (

)
Sheet Propensity (

)
Structural Role
Alanine (Ala) No1.42 (High)0.83Helix Former
Leucine (Leu) No (

-branched)
1.211.30General Hydrophobe
Valine (Val) Yes 1.06 (Low)1.70 (High)Sheet Former
Isoleucine (Ile) Yes 1.08 (Low)1.60 (High)Sheet Former
Threonine (Thr) Yes 0.83 (Very Low)1.19Helix Breaker / Capping
Glycine (Gly) No0.570.75Flexible Hinge

Note: Values normalized to Alanine = 1.0 (based on Pace & Scholtz scales).

Stereochemical Nuance: L-Ile vs. L-allo-Ile

The spatial orientation of the

  • L-Isoleucine (

    
    ):  The natural isomer. Favors 
    
    
    -sheets.
  • L-allo-Isoleucine (

    
    ):  The diastereomer. The inverted stereocenter at 
    
    
    alters the vector of the methyl group, creating different packing constraints. In de novo design, switching between Ile and allo-Ile allows fine-tuning of the hydrophobic core packing without changing molecular weight.

Part 3: Synthetic Challenges & Protocols

Incorporating

The "Difficult Coupling" Protocol

Standard HBTU/DIEA protocols often result in deletion sequences (missing residues) when coupling

Recommended Workflow:

  • Activator: Switch from carbodiimides (DIC) or aminiums (HBTU) to HATU or HOAt . The aza-benzotriazole moiety (HOAt) utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate acylation via a pre-organized active ester.

  • Base: Use DIPEA (DIEA) or TMP (2,4,6-trimethylpyridine) to minimize racemization.

  • Energy: Microwave irradiation is critical. It overcomes the activation energy barrier imposed by the steric wall.

Decision Tree for Coupling Conditions

Coupling_ProtocolStartNext Residue to Couple?CheckIs it Beta-Branched?(Val, Ile, Thr, Beta-Me-Phe)Start->CheckStandardStandard Protocol:HBTU / DIPEART, 30 minCheck->StandardNoDifficultHigh-Efficiency Protocol:HATU / HOAt / DIPEACheck->DifficultYesProceedProceed to DeprotectionStandard->ProceedMicrowaveMicrowave Irradiation:75°C, 5-10 minDifficult->MicrowaveDoubleDouble Coupling Required?Microwave->DoubleRepeatRepeat Coupling StepDouble->RepeatYes (High Sterics)Double->ProceedNoRepeat->Proceed

Figure 2: Optimized decision matrix for SPPS of sterically hindered peptides.

Part 4: Analytical Validation

Once synthesized, verifying that the

NMR Spectroscopy ( Coupling)

The vicinal coupling constant between the amide proton and the



  • Helix (

    
    ): 
    
    
    .
  • Extended /

    
    -Sheet (
    
    
    ):
    
    
    .
  • Validation: If your

    
    -methylated analog shows a shift from ~5 Hz to ~9 Hz compared to an Alanine control, you have successfully "locked" the backbone into an extended conformation.
    
Circular Dichroism (CD)
  • 
    -Helix:  Double minima at 208 nm and 222 nm.
    
  • 
    -Sheet:  Single minimum at ~218 nm.
    
  • Effect of Substitution: A progressive loss of the 222 nm signal upon substituting Ala

    
     Val indicates the disruption of the helix and population of extended states.
    

Part 5: References

  • Toniolo, C., & Benedetti, E. (1991). The polypeptide 310-helix. Trends in Biochemical Sciences. Link (Foundational work on steric constraints in peptides).

  • Pace, C. N., & Scholtz, J. M. (1998). A helix propensity scale based on experimental studies of peptides and proteins. Biophysical Journal. Link (Source of Table 1 data).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society. Link (The definitive HOAt/HATU protocol).

  • Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists. Nature Reviews Drug Discovery. Link (Application of conformational constraints in drug design).

  • Balaram, P. (1992). Non-standard amino acids in peptide design and protein engineering. Current Opinion in Structural Biology. Link (Review of steric effects of non-canonical residues).

(2S,3S)-beta-methylphenylalanine pharmacophore properties

Technical Guide: (2S,3S)- -Methylphenylalanine Pharmacophore

Executive Summary

(2S,3S)-





This guide provides a technical breakdown of its structural enforcement mechanisms, its critical role in differentiating


Part 1: Structural & Conformational Dynamics

The "Erythro Lock" Mechanism

The (2S,3S) stereoisomer of

erythro


  • 
     Constraint:  The vicinal repulsion between the 
    
    
    -methyl group and the peptide backbone carbonyl (or the
    
    
    -terminal amide) forces the side chain into a single dominant rotamer, typically the gauche(-) conformation (
    
    
    ).
  • Bioactive Conformation: This "lock" rigidly orients the aromatic phenyl ring, reducing the entropic penalty of binding. In receptor pockets (e.g., GPCRs), this pre-organization can increase affinity by orders of magnitude compared to the flexible parent peptide.

Stereochemical Nomenclature

Precision in nomenclature is critical for this pharmacophore:

  • Configuration: (2S,3S)

  • Relative Stereochemistry: Erythro (Groups on the same side in Fischer projection).

  • Structural Identity: (2S)-2-amino-(3S)-3-phenylbutanoic acid.

Conformational Logic Diagram

The following diagram illustrates the "Erythro Lock" mechanism where the

ErythroLockPheNative L-PhenylalanineRotamersHigh Rotational Freedom(g+, g-, trans)Phe->RotamersFlexible SidechainBetaMe(2S,3S)-Beta-MePhe(Erythro)StericSteric Clash:Beta-Methyl vs. CarbonylBetaMe->StericSubstituent EffectLockConformational Lock(Restricted Chi1)Steric->LockEnforces Rigid RotamerBioactivityHigh Receptor Affinity(Low Entropic Cost)Lock->BioactivityPre-organized

Figure 1: The "Erythro Lock" mechanism illustrating how steric clashes restrict rotameric freedom to enhance binding affinity.

Part 2: Pharmacophoric Utility & Receptor Interaction

Opioid Receptor Selectivity ( vs. )

(2S,3S)-

Receptor SubtypeEffect of (2S,3S)-

-MePhe Substitution
Mechanism

-Opioid (MOR)
High Agonist Affinity The erythro lock orients the phenyl ring to perfectly satisfy the hydrophobic sub-pocket of the MOR, often enhancing potency over native Phe.

-Opioid (DOR)
Selectivity Filter Depending on the peptide scaffold (e.g., Deltorphin vs. Dermorphin), the rigid side chain often clashes with the DOR pocket, creating high MOR/DOR selectivity ratios.
Metabolic Stability

Incorporation of

  • Chymotrypsin Resistance: Chymotrypsin cleaves at the C-terminal side of aromatic residues (Phe, Trp, Tyr). The

    
    -methyl group introduces steric hindrance that prevents the enzyme's catalytic triad from accessing the scissile bond.
    
  • Half-life Extension: Peptides containing (2S,3S)-

    
    -MePhe often exhibit plasma half-lives 3–10x longer than their native counterparts.
    

Part 3: Synthesis Protocol (Asymmetric Hydrogenation)

Strategic Choice: Asymmetric Hydrogenation

While auxiliary-based methods (Evans/Hruby) exist, Asymmetric Hydrogenation of dehydro-amino acids is the preferred method for scalability and atom economy. Accessing the (2S,3S)-erythro isomer requires precise control over the alkene geometry of the precursor and the chirality of the catalyst.

Protocol: Synthesis of (2S,3S)- -MePhe Derivative

Objective: Synthesis of


Reagents & Equipment:

  • Precursor: Methyl (Z)-2-acetamido-3-phenylbut-2-enoate (Note: The (Z)-isomer is critical).

  • Catalyst: [Rh((S,S)-Et-DuPHOS)(COD)]BF

    
     (Chiral Rhodium-Phosphine Complex).[1]
    
  • Solvent: Degassed Methanol (MeOH).

  • H

    
     Source:  High-pressure hydrogenation vessel (Parr reactor).
    

Step-by-Step Methodology:

  • Precursor Preparation: Synthesize the dehydro-amino acid precursor via condensation of acetophenone with isocyanoacetate or via Horner-Wadsworth-Emmons reaction. Isolate the (Z)-isomer (phenyl and amide on the same side of the double bond) via crystallization or column chromatography.

    • Checkpoint: Verify (Z)-geometry via NOE (Nuclear Overhauser Effect) NMR spectroscopy.

  • Hydrogenation (The Stereodefining Step):

    • In a glovebox, dissolve the (Z)-precursor (1.0 equiv) and [Rh((S,S)-Et-DuPHOS)(COD)]BF

      
       (1 mol%) in degassed MeOH.
      
    • Transfer to a Parr hydrogenation vessel.

    • Purge with H

      
       (3 cycles) and pressurize to 60 psi (4 bar).
      
    • Stir at room temperature for 24 hours.

    • Mechanism:[2][3] The (S,S)-ligand directs the facial attack of hydrogen. Hydrogenation of the (Z)-precursor with the appropriate chiral catalyst yields the erythro (2S,3S) product. (Note: Catalyst enantiomer selection must be empirically matched to the precursor geometry; literature suggests (S,S)-DuPHOS with (Z)-alkenes typically yields (2S,3S)).

  • Purification & Deprotection:

    • Concentrate the solvent in vacuo.

    • Pass through a short silica plug to remove the catalyst.

    • Hydrolyze the methyl ester (LiOH, THF/H

      
      O) and the 
      
      
      -acetyl group (6N HCl, reflux) if the free amino acid is required.
Synthesis Workflow Diagram

SynthesisStartPrecursor:Methyl (Z)-2-acetamido-3-phenylbut-2-enoateCheckQC: Verify (Z)-Geometry(NOE NMR)Start->CheckReactionAsymmetric Hydrogenation60 psi H2, MeOH, 24hCheck->ReactionCatCatalyst:[Rh((S,S)-Et-DuPHOS)(COD)]BF4Cat->ReactionProductProduct:(2S,3S)-N-Ac-Beta-MePhe-OMe(Erythro Isomer)Reaction->Product

Figure 2: Asymmetric hydrogenation workflow targeting the (2S,3S)-erythro isomer using a chiral Rh-DuPHOS catalyst.

Part 4: Experimental Validation

QC & Purity Analysis

To ensure the integrity of the pharmacophore, the following analytical validations are mandatory:

  • High-Resolution NMR (

    
    H, 
    
    
    C):
    • Verify the

      
      -methyl doublet signal.
      
    • Confirm erythro relative stereochemistry by analyzing the coupling constant

      
      . Erythro isomers typically display a distinct 
      
      
      value compared to threo due to the preferred rotamer population.
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/Isopropanol gradient.

    • Criterion: >98% enantiomeric excess (ee) and >95% diastereomeric ratio (dr).

  • X-Ray Crystallography (Optional but Recommended):

    • If the peptide analogue crystallizes, X-ray diffraction provides the ultimate proof of the absolute (2S,3S) configuration and the "locked" side-chain orientation.

References

  • Hruby, V. J., et al. (1991). Design of conformationally constrained amino acids and peptides.Biochemical Journal . Link

  • Kazmaier, U. (1996). Synthesis of

    
    -unsaturated amino acids via ester-enolate Claisen rearrangement.Amino Acids .[3][4][5][6][7][8] Link
    
  • Burk, M. J., et al. (2004).

    
    -Branched Dehydroamino Acids.Journal of the American Chemical Society . Link
    
  • Misicka, A., et al. (1995). Topographical requirements for

    
     opioid ligands: The effect of 
    
    
    -methyl substitution.Life Sciences . Link
  • Han, G., & Hruby, V. J. (2001).[4] Synthesis of (2S,3S)-

    
    -methyltryptophan.[4]Tetrahedron Letters . Link[4]
    

Methodological & Application

Fmoc-beta-methylphenylalanine solid phase peptide synthesis protocol

Application Note: Solid Phase Peptide Synthesis of Fmoc- -Methylphenylalanine Containing Peptides

Abstract & Core Challenge

The incorporation of


-methylphenylalanine (

-Me-Phe)

steric hindrancestereochemical complexity


This application note provides a validated protocol for the Solid Phase Peptide Synthesis (SPPS) of sequences containing Fmoc-

  • Coupling Efficiency: The bulky

    
    -methyl and phenyl groups shield the reaction center, requiring high-energy activation.
    
  • Stereochemical Integrity: Minimizing

    
    -carbon racemization during the slow activation/coupling process.
    
  • Chain Elongation: Overcoming the nucleophilic sluggishness of the N-terminus after

    
    -Me-Phe deprotection.
    

Strategic Planning & Materials

Resin Selection

Due to the bulk of the

  • Recommended: ChemMatrix® or Tentagel® resins (PEG-PS based).

  • Loading: Target

    
     0.4 mmol/g .
    
  • Linker: Rink Amide (for amides) or Wang (for acids), depending on C-terminus.

Reagent Selection (The "Power" Cocktail)

Standard DIC/HOBt coupling is often insufficient. We utilize phosphonium or uronium salts with superior leaving groups.[1]

Reagent ClassRecommendationRationale
Coupling Agent HATU or PyAOP PyAOP (phosphonium) avoids guanidinylation of the hindered amine during slow couplings. HATU is the gold standard for difficult sequences.
Additive HOAt (if available) or Oxyma PureHOAt creates a more reactive active ester than HOBt, accelerating coupling to hindered amines.
Base TMP (2,4,6-Trimethylpyridine) or DIEA TMP is a weaker, more hindered base that minimizes base-catalyzed racemization during slow activation.
Solvent NMP (N-Methyl-2-pyrrolidone)NMP solvates aggregated peptide chains better than DMF, crucial for hydrophobic phenylalanine analogs.

Experimental Protocol

Workflow Visualization

The following diagram outlines the modified SPPS cycle specifically for

SPPS_WorkflowStartResin Preparation(Swell in DCM/NMP)DeprotectFmoc Deprotection(20% Piperidine/DMF)Start->DeprotectWash1Wash (DMF/DCM)Deprotect->Wash1ElongationElongation onto Beta-Me-Phe(PyAOP/Microwave)Deprotect->ElongationNext AA is hard to coupleDecisionIs Next ResidueBeta-Me-Phe?Wash1->DecisionStandardCoupleStandard Coupling(DIC/Oxyma)Decision->StandardCoupleNoBetaCoupleBeta-Me-Phe Coupling(HATU/HOAt/TMP)2x coupling recommendedDecision->BetaCoupleYesStandardCouple->DeprotectNext CycleCleavageFinal Cleavage(TFA/TIS/H2O)StandardCouple->CleavageEnd of SequenceBetaCouple->DeprotectRemove FmocElongation->DeprotectContinue SynthesisElongation->CleavageEnd of Sequence

Figure 1: Modified SPPS Cycle. Note the distinction between coupling of the hindered residue and elongation onto it.

Step-by-Step Methodology
Phase A: Coupling Fmoc-

-Me-Phe to the Resin/Peptide

Context: The hindered carboxylic acid must be activated highly to react with the resin-bound amine.

  • Preparation: Dissolve Fmoc-

    
    -Me-Phe (3.0 eq) and HATU (2.9 eq) in minimum dry NMP.
    
  • Activation: Add HOAt (3.0 eq) and TMP (6.0 eq). Note: Use TMP (collidine) instead of DIEA to reduce racemization risk.

  • Pre-activation: Allow to react for exactly 30 seconds . Do not over-activate; active esters can decompose.

  • Coupling: Add the mixture to the resin.

    • Microwave: 75°C for 5 minutes (Power: 25-30W).

    • Room Temp: 2 hours with vigorous shaking.

  • Double Coupling (Mandatory): Drain, wash with NMP, and repeat steps 1-4.

  • Capping: Treat with Acetic Anhydride/DIEA/NMP (1:2:7) to terminate unreacted chains. This simplifies purification by preventing deletion sequences.

Phase B: Fmoc Removal

The bulky side chain can shield the Fmoc group, slowing deprotection.

  • Reagent: 20% Piperidine + 0.1M HOBt in DMF. HOBt suppresses aspartimide formation if Asp is present.

  • Conditions:

    • Cycle 1: 5 minutes (flow wash).

    • Cycle 2: 15 minutes (batch incubation).

  • Monitoring: UV monitoring of the fulvene-piperidine adduct is recommended to ensure completion.

Phase C: Elongation (Coupling ONTO

-Me-Phe)

Context: This is the most critical failure point. The N-terminus of the anchored

  • Reagent Switch: Use PyAOP (3 eq) instead of HATU.

    • Reason: If the coupling is slow, HATU can react with the N-terminus to form a guanidinium cap (irreversible termination). PyAOP (phosphonium salt) does not cause this side reaction.

  • Conditions:

    • Microwave: 75°C for 10 minutes.

    • Room Temp: Double couple, 4 hours each.

  • Solvent: Use pure NMP or DMSO/NMP (1:9) to maximize swelling and accessibility.

  • Test: Perform a Chloranil test (for secondary amines) or micro-cleavage LC-MS to verify coupling before proceeding.

Quality Control & Troubleshooting

Stereochemical Analysis

The presence of two chiral centers means four possible isomers. Even if starting with pure



  • Method: Analytical HPLC using a C18 column with a shallow gradient (e.g., 0.5% B/min).

  • Observation: Diastereomers usually separate well on C18. Look for "shoulder" peaks preceding the main peak.

  • Standard: Compare against a synthesized standard of the unintentional diastereomer (e.g.,

    
    ) if strict isomeric purity (>99%) is required for biological assays.
    
Common Failure Modes
SymptomProbable CauseCorrective Action
Deletion Sequence (Missing

-Me-Phe)
Incomplete coupling of the bulky AA.Switch to HATU/HOAt; Increase temperature to 75°C; Triple couple.
Truncated Peptide (Stops at

-Me-Phe)
Failure to couple the next AA onto the hindered amine.Use PyAOP; Switch solvent to NMP; Use microwave irradiation.
Mass +99 Da Guanidinylation by HATU.Replace HATU with PyAOP or PyBOP during the slow elongation step.
Split Peaks (HPLC) Racemization at

-carbon.
Use TMP (collidine) instead of DIEA; Reduce activation time; Lower coupling temp to 50°C.

Mechanistic Insight: Steric Clash

The diagram below illustrates the steric environment necessitating these aggressive protocols.

Steric_HindranceAlphaCAlpha-CBetaCBeta-CAlphaC->BetaCAmineNH2(Nucleophile)AlphaC->AmineMethylMethyl(Bulky)BetaC->MethylPhenylPhenyl(Bulky)BetaC->PhenylMethyl->AmineSteric ShieldingPhenyl->AmineSteric ShieldingIncomingIncomingActivated AAIncoming->AmineBlocked Path

Figure 2: Steric shielding of the nucleophilic amine by

References

  • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive review covering the stability and deprotection of hindered Fmoc derivatives.

  • Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Strategies. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. This text establishes the HATU/HOAt preference for hindered couplings.

  • Thibault, H. J., et al. (2006). Concise Synthesis of β-Methylphenylalanine. This paper discusses the synthesis of the building block and inherent stereochemical challenges.

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Discusses analogous steric and electronic effects in modified phenylalanines.

  • Obkircher, M., et al. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections. Highlights side reactions relevant to Fmoc-protection of hindered amino acids.

incorporation of beta-methylphenylalanine into cyclic peptides

Application Note: Incorporation of -Methylphenylalanine into Cyclic Peptides

Abstract & Strategic Rationale

The incorporation of


-methylphenylalanine (

-Me-Phe)


This modification exerts the "Magic Methyl" effect through two primary mechanisms:

  • Conformational Locking: It severely restricts the

    
     and 
    
    
    torsion angles, effectively freezing the side-chain orientation and biasing the backbone into specific turn geometries (often
    
    
    -turns).
  • Proteolytic Shielding: The added steric bulk at the

    
    -position hinders the approach of proteases (e.g., chymotrypsin) that typically cleave at aromatic residues.
    

This guide details the specific protocols for overcoming the synthetic challenges associated with this modification—primarily steric hindrance during coupling and cyclization—to yield high-purity macrocycles.

Pre-Experimental Planning

Stereochemical Selection

The biological impact of



  • (2S, 3S)-

    
    -Me-Phe:  Generally reinforces extended conformations or specific Type II 
    
    
    -turns.
  • (2S, 3R)-

    
    -Me-Phe:  Often induces distinct kink structures different from the natural L-Phe.
    
Resin & Linker Choice
  • Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin.

  • Reasoning: The steric bulk of

    
    -Me-Phe makes nucleophilic cleavage difficult. 2-CTC allows for mild acid cleavage (1% TFA) to generate the protected linear peptide with the C-terminal carboxylic acid intact, which is essential for the subsequent solution-phase cyclization.
    

Protocol: Solid Phase Assembly (SPPS)

Challenge: The

Reagents Preparation
  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization.

  • Base: DIPEA (Diisopropylethylamine), freshly distilled.

Step-by-Step Coupling Procedure
  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc from the growing chain (20% Piperidine/DMF, 2 x 10 min). Wash x5 with DMF.

  • Activation (The Critical Step):

    • Dissolve Fmoc-

      
      -Me-Phe-OH (3.0 eq) in minimum DMF.
      
    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIPEA (6.0 eq) immediately before adding to the resin.

    • Note: Do not pre-activate for >2 minutes to avoid guanidinium formation.

  • Coupling Reaction:

    • Add mixture to resin.[1]

    • Time: React for 3 to 6 hours (Standard AA is 45 min).

    • Temperature: If using automated synthesis, heat to 50°C. If manual, ambient temp is acceptable but requires longer time.

  • Monitoring: Standard Kaiser test may give false negatives due to steric shielding. Use the Chloranil Test or micro-cleavage/LC-MS to confirm coupling.

  • Re-Coupling (Double Coupling):

    • If <99% conversion, drain and repeat step 3-4 with fresh reagents.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Subsequent Amino Acid Coupling

The amino acid following


  • Action: Use HATU/HOAt and double coupling for the next residue as well.

Protocol: Macrocyclization

Challenge: Ring closure is entropically disfavored. The

Cleavage from Resin
  • Treat resin with 1% TFA in DCM (10 x 2 min).

  • Filter into a flask containing 10% Pyridine in MeOH (to neutralize TFA and prevent premature deprotection of side chains).

  • Concentrate to obtain the Side-Chain Protected Linear Precursor .

Solution Phase Cyclization
  • Dilution: Dissolve the linear precursor in DMF/DCM (1:1) to a concentration of < 1 mM (critical to favor intramolecular cyclization over intermolecular oligomerization).

  • Reagents: Add PyBOP (3 eq) and DIPEA (5 eq).

  • Reaction: Stir at Room Temperature for 12–24 hours.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with 5% KHSO4, 5% NaHCO3, and Brine.

Visualization of Workflow

The following diagram illustrates the critical decision points and flow for incorporating

BetaMePhe_WorkflowStartStart: Resin Selection(2-CTC Recommended)DeprotectFmoc Deprotection(20% Piperidine)Start->DeprotectDecisionNext AA isBeta-Me-Phe?Deprotect->DecisionStandard_CoupleStandard Coupling(HBTU/DIEA, 45 min)Decision->Standard_CoupleNoHard_CoupleSteric Coupling Protocol(HATU/HOAt, 3-6 hrs)Double CoupleDecision->Hard_CoupleYesSuccessCoupling CompleteStandard_Couple->SuccessCheckQC: Micro-Cleavage / LC-MSHard_Couple->CheckCheck->Success>99% Conv.RetryTriple Couple / Heat (50C)Check->Retry<99% Conv.Success->DeprotectNext CycleCleaveMild Acid Cleavage(1% TFA)Success->CleaveSequence CompleteRetry->CheckCyclizeMacrocyclization(High Dilution <1mM)Cleave->Cyclize

Figure 1: Decision matrix for SPPS assembly involving sterically hindered

Representative Data & Validation

Stability Enhancement

The incorporation of

Peptide VariantHalf-life (

) in Human Plasma
Mechanism of Stabilization
Linear Wild Type (Phe) ~15 minutesRapid degradation by exo/endopeptidases.
Cyclic Wild Type (Phe) ~60 - 120 minutesCyclization removes N/C termini (exopeptidase resistance).
Cyclic

-Me-Phe
> 24 hours Steric blockade of the chymotrypsin binding pocket + conformational rigidity.
Analytical Validation (QC)
  • HPLC:

    
    -Me-Phe peptides often elute later than their non-methylated counterparts due to increased hydrophobicity.
    
  • NMR (

    
    H):  Look for the distinct doublet (or multiplet depending on environment) of the 
    
    
    -methyl group around
    
    
    1.0–1.5 ppm.
  • Chirality Check: Use Marfey’s Reagent analysis post-hydrolysis to confirm no racemization occurred during the harsh coupling conditions.

References

  • Solid-Phase Synthesis of Difficult Sequences

    • Luxembourg Bio Technologies. (2007).[2] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

    • 2[2][3][4][5][6][7][8][9][10][11]

  • Coupling Reagents for Hindered Amino Acids

    • Bachem. (2024).[6][11] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Discusses COMU/HATU for N-methyl and hindered AAs).

    • 11[2][3][4][5][6][7][8][9][10][11]

  • Conformational Effects of Beta-Methylation

    • PubMed. The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study.
    • 12[3][5][6][7][8][10][11]

  • Beta-Branched Amino Acids in Cyclic Peptides

  • Synthesis of Beta-Methylphenylalanine (Biosynthetic Context)

    • ResearchGate.[3] Chemical structure and biosynthesis of β-methylphenylalanine.

    • 3[2][3][4][5][6][7][8][9][10][11]

large-scale synthesis of (2S,3R)-beta-methylphenylalanine

Application Note: Scalable Stereoselective Manufacturing of (2S,3R)- -Methylphenylalanine[1]

Executive Summary

(2S,3R)-

11

This Application Note details two validated, scalable protocols for the synthesis of (2S,3R)-

  • Chemocatalytic Route (Gold Standard): Asymmetric hydrogenation using Rh(I)-DuPhos catalysts, offering high atom economy and established industrial scalability (>100 kg).[1]

  • Biocatalytic Route (Green Alternative): Enzymatic amination using engineered Phenylalanine Ammonia Lyase (PAL), offering superior stereocontrol under mild aqueous conditions.[1]

Strategic Analysis of Synthetic Routes

FeatureMethod A: Asymmetric HydrogenationMethod B: Biocatalytic AminationMethod C: Chiral Auxiliary (Myers/Evans)
Scalability High (Ton scale feasible)High (Fermentation dependent)Low/Medium (Stoichiometric waste)
Atom Economy Excellent (100% theoretical)ExcellentPoor (Auxiliary removal required)
Stereocontrol >98% ee; dr dependent on alkene geometry>99% ee; >99% de>99% ee; >99% de
Cost Driver Chiral Ligand (Rh/DuPhos)Enzyme Engineering/ProductionChiral Auxiliary & Steps
Safety High Pressure

Benign (Aqueous/Ambient)Cryogenic steps often required

Protocol A: Asymmetric Hydrogenation (Industrial Standard)[1]

This protocol relies on the kinetic resolution and face-selective hydrogenation of a pro-chiral dehydroamino acid precursor.[1] The success of this method hinges on the geometric purity ((Z)-isomer) of the starting alkene and the specific ligand-substrate interaction.[1]

Reaction Logic & Mechanism

The transformation utilizes a Rhodium(I) complex with a

11

Critical Stereochemical Rule:

  • Hydrogenation of the (Z)-isomer of the enamide with (R,R)-Me-DuPhos typically yields the (S)-amino acid configuration at the

    
    -center.[1]
    
  • The

    
    -center stereochemistry ((3R)) is determined by the syn-addition of 
    
    
    across the double bond.[1] Therefore, establishing the correct E/Z geometry of the precursor is the primary control point for diastereoselectivity.[1]
Workflow Diagram[1]

GStartPropiophenone / Benzaldehyde deriv.Step1Step 1: HWE Reaction(Stereoselective Olefination)Start->Step1PhosphonateBaseInter1Intermediate:(Z)-Enamide PrecursorStep1->Inter1Crystallization(Purify Z-isomer)Step2Step 2: Asymmetric Hydrogenation[Rh((R,R)-Me-DuPhos)]Inter1->Step2H2 (5-10 bar)MeOHFinalTarget:(2S,3R)-beta-Me-PheStep2->FinalHydrolysis

Caption: Linear workflow for the chemocatalytic synthesis emphasizing the purification of the (Z)-enamide intermediate.

Detailed Procedure
Step 1: Synthesis of Methyl (Z)-2-acetamido-3-phenylbut-2-enoate

Note: The Horner-Wadsworth-Emmons (HWE) reaction is preferred over the Erlenmeyer condensation for better geometric control.[1]

  • Reagents: Acetophenone (1.0 eq), Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate (Schmidt's phosphonate) (1.1 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq), DCM (Solvent).[1]

  • Execution:

    • Charge reactor with Schmidt's phosphonate and DCM.[1] Cool to 0°C.[1]

    • Add DBU dropwise over 30 mins (Exothermic).

    • Add Acetophenone slowly.[1]

    • Warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench with dilute HCl. Extract organic phase.[1][2] Wash with brine.[1]

  • Purification (CRITICAL): The reaction yields a mixture of E/Z isomers.[1] The (Z)-isomer is required.[1] Recrystallize from EtOAc/Hexanes to isolate the (Z)-isomer (>98% geometric purity required).

    • Checkpoint: Verify geometry via NOESY NMR (Correlation between Amide-NH and Methyl group vs. Phenyl ring).[1]

Step 2: Asymmetric Hydrogenation[1][3]
  • Substrate: Methyl (Z)-2-acetamido-3-phenylbut-2-enoate (100 g scale).

  • Catalyst: [Rh((R,R)-Me-DuPhos)(COD)]BF4.

    • S/C Ratio: 1:2000 to 1:5000 (molar).[1]

  • Solvent: Degassed Methanol (anhydrous).

  • Conditions:

    • Pressure: 60 psi (4-5 bar)

      
      .
      
    • Temperature: 25°C.

    • Time: 12-24 hours.

  • Procedure:

    • In a glovebox or under strict

      
      , charge the hydrogenation vessel (Hastelloy or Stainless Steel) with substrate and solvent.
      
    • Add catalyst solution.

    • Purge vessel 3x with

      
      , then 3x with 
      
      
      .[1]
    • Stir vigorously (mass transfer limited).[1]

  • Work-up: Vent

    
    . Concentrate solvent.[1] Pass through a short silica plug to remove Rhodium residues (or use a scavenger resin like QuadraPure™).[1]
    
Step 3: Deprotection[1]
  • Hydrolyze the ester and acetamide using 6N HCl at reflux for 4-6 hours.

  • Purify via Ion Exchange Chromatography (Dowex 50W) or isoelectric precipitation.[1]

Protocol B: Biocatalytic Synthesis (Green Alternative)

For facilities with fermentation capabilities or access to enzyme libraries, this route avoids heavy metals and high-pressure hydrogen.[1]

Mechanism

Phenylalanine Ammonia Lyase (PAL) typically catalyzes the elimination of ammonia from Phe to form cinnamic acid.[1] However, at high ammonia concentrations (equilibrium displacement), the reverse reaction (amination) occurs. Wild-type PALs favor the (S)-


1

Enzyme Selection:

  • PcPAL (Petroselinum crispum): Often requires mutagenesis (e.g., I460V) to accommodate the bulky

    
    -methyl group.[1]
    
  • AvPAL (Anabaena variabilis): Robust scaffold for engineering.[1]

Biocatalytic Cycle Diagram[1]

BioSubstrate(E)-beta-Methylcinnamic AcidComplexEnzyme-SubstrateComplex (MIO-prosthetic group)Substrate->ComplexBindingProduct(2S,3R)-beta-MethylphenylalanineComplex->ProductReleaseProduct->ComplexInhibition (Manage conc.)AmmoniaNH3 / NH4OH(High Concentration)Ammonia->ComplexNucleophilic Attack

Caption: Enzymatic ammonia addition cycle. High NH3 concentration drives the equilibrium toward synthesis.[1]

Procedure
  • Reaction Mix:

    • Substrate: (E)-

      
      -methylcinnamic acid (50 mM).
      
    • Ammonia Source: 5M

      
       buffer (pH 10.0). Note: High pH is required for the enzyme mechanism but high ammonia concentration is needed for equilibrium.[1]
      
    • Biocatalyst: Engineered PAL lyophilized powder or whole cells (E. coli expressing PAL variant).[1]

  • Conditions:

    • Temperature: 30-37°C.[1]

    • Agitation: 200 rpm.

    • Time: 24-48 hours.[1]

  • Work-up:

    • Acidify to pH 2.0 to stop reaction and precipitate unreacted cinnamic acid (recycle stream).[1]

    • Filter.[1]

    • Adjust filtrate to pH 6.0 (isoelectric point) to precipitate the zwitterionic amino acid.[1]

Quality Control & Analytical Standards

Trust in the synthesis requires rigorous validation of the stereochemistry.[1]

Chiral HPLC Method[1]
  • Column: Crownpak CR(+) (Daicel) or Chirex 3126 (Phenomenex).[1]

  • Mobile Phase:

    
     (pH 1.[1]5) or 
    
    
    solution (ligand exchange).[1]
  • Detection: UV at 210 nm (or 254 nm if aromatic ring is substituted).[1]

  • Reference Standards:

    • Inject racemic

      
      -methylphenylalanine to establish separation of all 4 stereoisomers ((2S,3R), (2S,3S), (2R,3R), (2R,3S)).
      
    • Acceptance Criteria: >98.0% ee, >95.0% de.[1]

NMR Characterization[1][4]
  • 1H NMR (D2O/DCl): The coupling constant (

    
    ) between 
    
    
    and
    
    
    is diagnostic.[1]
    • Anti (2S,3R): Typically larger

      
       values (7-10 Hz) due to trans-diaxial arrangement in the preferred rotamer (verify with literature for specific derivatives).[1]
      
    • Syn (2S,3S): Typically smaller

      
       values (3-5 Hz).[1]
      

References

  • Burk, M. J., et al.

    
    -Keto Esters and Amino Acids."[1] Journal of the American Chemical Society, 1995.[1] 
    
  • Soloshonok, V. A., et al. "Asymmetric Synthesis of

    
    -Branched 
    
    
    -Amino Acids via Ni(II) Complexes."[1] Journal of Organic Chemistry, 2003.[1]
  • Nagamune, T., et al.

    
    -methylphenylalanine by phenylalanine ammonia-lyase."[1] Journal of Molecular Catalysis B: Enzymatic, 2007.[1] [1]
    
  • Easton, C. J., et al. "Stereocontrolled Synthesis of

    
    -Hydroxyphenylalanine Derivatives."[1] Journal of Organic Chemistry, 2009.[1] 
    
  • Sigma-Aldrich Technical Bulletin. "DuPhos and BPE Ligands for Asymmetric Hydrogenation."

enzymatic resolution of racemic beta-methylphenylalanine esters

Application Note: High-Performance Enzymatic Resolution of Racemic -Methylphenylalanine Esters

Executive Summary





This guide details a robust, scalable protocol for the enzymatic kinetic resolution of racemic




Mechanistic Principles: The Kinetic Resolution Landscape

The Stereochemical Challenge

Unlike standard phenylalanine,

  • Target: Hydrolysis of the ester bond.

  • Enzyme Action: The enzyme preferentially binds the L-enantiomer (based on the

    
    -center configuration) into its active site, hydrolyzing it to the free acid (
    
    
    ). The D-enantiomer remains as the unreacted ester (
    
    
    ).
The "Ping-Pong" Bi-Bi Mechanism

Serine proteases like

  • Acylation: The nucleophilic Serine attacks the ester carbonyl of the L-isomer, releasing ethanol and forming a covalent Acyl-Enzyme intermediate.

  • Deacylation: Water attacks the Acyl-Enzyme, releasing the free L-amino acid and regenerating the enzyme.

The


co-solvent engineering

KineticResolutionFigure 1: Kinetic Resolution Pathway of Beta-Methylphenylalanine via Serine ProteaseSubstrateRacemic Ester(DL-Mix)ES_ComplexEnzyme-SubstrateComplex (L-specific)Substrate->ES_ComplexBinding (k1)Product_DD-Ester(Unreacted)Substrate->Product_DNo Reaction (k_slow)AcylEnzAcyl-EnzymeIntermediateES_Complex->AcylEnzAcylation (k2)AlcoholEtOHES_Complex->AlcoholReleaseProduct_LL-Acid(Hydrolyzed)AcylEnz->Product_LDeacylation (k3)WaterH2OWater->AcylEnz

Pre-Experimental Workflow: Enzyme Screening

Before scale-up, a micro-scale screen is required to determine the optimal enzyme for your specific diastereomer (syn vs. anti).

Recommended Enzyme Panel:

  • 
    -Chymotrypsin (Bovine Pancreas):  The "Gold Standard" for Phe analogs. Best for aqueous/organic biphasic systems.
    
  • CAL-B (Candida antarctica Lipase B): Best for high substrate loading in organic media.

  • Subtilisin Carlsberg (Alcalase): Broad specificity, useful if Chymotrypsin fails due to steric bulk.

Screening Protocol:

  • Dissolve 5 mg substrate in 100

    
    L Acetone.
    
  • Add 900

    
    L Phosphate Buffer (pH 7.5).
    
  • Add 1 mg Enzyme.[1] Incubate at 25°C, 1000 rpm for 24h.

  • Analyze via Chiral HPLC.

Detailed Protocol: -Chymotrypsin Mediated Hydrolysis

This protocol uses a pH-stat system . This is a self-validating method: the consumption of base (NaOH) is directly proportional to the extent of conversion (

Reagents & Equipment[2]
  • Substrate:

    
    -acetyl-
    
    
    -methylphenylalanine ethyl ester (Racemic).
  • Enzyme:

    
    -Chymotrypsin (Type II from Bovine Pancreas, 
    
    
    40 units/mg).
  • Buffer: 0.1 M KCl (to maintain ionic strength) + 10 mM CaCl

    
     (stabilizes the enzyme).
    
  • Titrant: 0.5 M NaOH (standardized).

  • Equipment: Mettler Toledo or Metrohm pH-Stat Titrator, thermostated vessel (25°C).

Step-by-Step Procedure

Step 1: Substrate Preparation Dissolve 10.0 g (approx. 40 mmol) of racemic ester in 40 mL of Acetone.

  • Why Acetone? It acts as a co-solvent. Pure water solubility of the ester is too low, leading to mass transfer limitations. Do not exceed 20% v/v final concentration to avoid enzyme denaturation.

Step 2: Reaction Assembly In the thermostated reaction vessel (25°C), add:

  • 160 mL of 0.1 M KCl / 10 mM CaCl

    
     solution.
    
  • The 40 mL Substrate/Acetone solution.

  • Observation: The mixture should be a fine emulsion or clear solution depending on concentration.

Step 3: pH Adjustment Manually adjust the pH of the mixture to 7.8 using dilute NaOH.

  • Critical: pH 7.8 is the catalytic optimum for the His57 residue in the active site triad.

Step 4: Enzyme Initiation Add 100 mg of

  • Set Point: pH 7.8.[2]

  • Control: The instrument will automatically dose 0.5 M NaOH to neutralize the acid produced by hydrolysis.

Step 5: Monitoring (The Self-Validating Step) Monitor the consumption of NaOH.

  • Target Conversion: 40-45%. Do not push to 50% theoretically unless

    
    . Stopping early (40-45%) ensures the remaining D-ester is optically pure (
    
    
    ).
  • Calculation: Volume NaOH (L)

    
     Molarity (mol/L) = Moles of Hydrolyzed Product.
    

Step 6: Termination & Separation When conversion reaches the target (approx. 4-6 hours):

  • Quench: Lower pH to 2.0 using 1 M HCl. This deactivates the enzyme and protonates the L-acid (making it organic soluble).

  • Extraction: Extract the mixture 3x with Ethyl Acetate (EtOAc).

    • Organic Layer: Contains D-Ester and L-Acid .

    • Aqueous Layer:[3] Discard (contains enzyme/salts).

  • Partitioning: Wash the organic layer with saturated NaHCO

    
     (pH 9).
    
    • EtOAc Layer: Contains D-Ester (Pure). Dry over MgSO

      
      , evaporate.
      
    • Aqueous Bicarb Layer: Contains L-Acid (as salt). Acidify to pH 2 with HCl, extract back into EtOAc to recover L-Acid .

Analytical Validation

You must calculate the Enantiomeric Ratio (

HPLC Method
  • Column: Daicel Chiralpak AD-H or Crownpak CR(+) (for free amino acids).

  • Mobile Phase: Hexane:IPA (90:10) for esters; Perchloric acid (pH 1.5) for free acids on Crownpak.

  • Detection: UV @ 254 nm.

Calculations

Use the experimental conversion (



1

Conversion (


):

1

Enantiomeric Ratio (


):

1
ParameterAcceptable RangeAction if Out of Range
Conversion (

)
40% - 50%If <10% after 24h, switch to Lipase/Organic system.

> 95%If low, stop reaction earlier (lower

).

-Value
> 50If < 20, optimize temperature (lower T increases E).

Troubleshooting & Optimization

Low Reaction Rate
  • Cause: Substrate inhibition or low solubility.

  • Solution: Add cyclodextrins (

    
    -CD) to improve solubility without using aggressive organic solvents, or switch to Method B (CAL-B in MTBE) .
    
Low Selectivity ( )
  • Cause: Non-specific hydrolysis or "wrong" binding mode due to

    
    -methyl bulk.
    
  • Solution: Lower the temperature to 4°C. Selectivity is enthalpy-driven; lower temperatures favor the specific pathway over the non-specific one.

Product Inhibition
  • Cause: The L-acid product accumulates and lowers local pH or binds to the enzyme.

  • Solution: The pH-stat method mitigates pH drops. If competitive inhibition occurs, use a biphasic system (Water/Toluene) where the product partitions away from the enzyme.

WorkflowFigure 2: Process Optimization WorkflowStartStart: Racemic EsterScreenMicro-Screen (24h)Chymotrypsin vs CAL-BStart->ScreenDecisionSelect Enzyme(E > 20?)Screen->DecisionOpt_AqOptimization (Aqueous)Co-solvent % / pH 7.8Decision->Opt_AqChymotrypsinOpt_OrgOptimization (Organic)Water activity (aw)Decision->Opt_OrgLipaseScaleUpScale-Up (pH Stat)Monitor Base ConsumptionOpt_Aq->ScaleUpOpt_Org->ScaleUpDSPDownstream ProcessingAcid/Base ExtractionScaleUp->DSPQCQC: Chiral HPLCCalc E-valueDSP->QC

References

  • Cohen, S. G., & Milovanovic, A. (1968). Kinetics of Hydrolysis of N-Acetyl-L-phenylalanine Ethyl Ester by

    
    -Chymotrypsin. Journal of the American Chemical Society. Link
    
  • Soloshonok, V. A., et al. (1995).

    
    -Methylphenylalanine Derivatives. Tetrahedron: Asymmetry.[1][4][5][6] (Provides foundational data on steric constraints). Link
    
  • Sigma-Aldrich. (2023).

    
    -Chymotrypsin. (Standard protocol for activity unit definition). Link
    
  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. (Review of Lipase vs Protease efficiency). Link

Troubleshooting & Optimization

Technical Support Center: Coupling Protocols for Fmoc-β-Methylphenylalanine

[1]

Topic: Optimization of Coupling Reagents for Sterically Hindered Amino Acids (HATU vs. PyBrOP) Target Analyte: Fmoc-


Document ID:1

Executive Summary

Fmoc-

steric hindrance

racemization sensitivity

1
  • HATU is the primary recommendation for coupling activation of Fmoc-

    
    -Me-Phe due to its rapid kinetics and internal suppression of racemization via the HOAt moiety.[1]
    
  • PyBrOP is the secondary recommendation (The "Rescue" Protocol), specifically reserved for scenarios where the acceptor amine is sterically hindered (e.g., N-methylated residues) or when HATU fails to drive the reaction to completion.

Module 1: Reagent Selection Logic

The Technical Dilemma

The

1
FeatureHATU (The Precision Tool) PyBrOP (The Heavy Artillery)
Mechanism Generates -OAt active ester.[1][2][3] The pyridine nitrogen provides anchimeric assistance (neighboring group effect), speeding up coupling while stabilizing the ester against racemization.Generates an acid bromide (via in situ reaction) or highly reactive phosphonium intermediate.[1][2] It is extremely electrophilic.[1]
Best Use Case Coupling Fmoc-

-Me-Phe
to a standard primary amine.[1]
Coupling Fmoc-

-Me-Phe
to a secondary amine (N-methyl) or extremely hindered residue.[1]
Racemization Risk Low (if reaction time < 2h).[1]High (requires careful base selection, e.g., Collidine).[1]
Side Reactions Guanidinylation of the N-terminus if left too long.Formation of pyrrolidino-phosphonium byproducts; potential capping of chain if not washed well.[1]
Decision Matrix

Use the following logic flow to select your reagent for the specific step involving Fmoc-

ReagentSelectionStartCoupling Fmoc-β-Me-PheCheckAmineIs the ACCEPTOR aminesterically hindered?(e.g., N-methyl, N-terminal Pro)Start->CheckAmineStandardAmineStandard Primary Amine(Ala, Gly, Lys, etc.)CheckAmine->StandardAmineNoHinderedAmineHindered/Secondary AmineCheckAmine->HinderedAmineYesSelectHATUPRIMARY CHOICE: HATUHigh rate, Low racemizationStandardAmine->SelectHATUSelectPyBrOPSECONDARY CHOICE: PyBrOPHigh reactivity, Higher riskHinderedAmine->SelectPyBrOPCheckYieldDid HATU yield < 95%?SelectHATU->CheckYieldPost-Synthesis QCSwitchPyBrOPSwitch to PyBrOP(Double Coupling)CheckYield->SwitchPyBrOPYes

Figure 1: Decision tree for selecting coupling reagents based on steric environment.

Module 2: Validated Protocols

Protocol A: HATU (Standard High-Fidelity)

Recommended for 90% of applications.[1]

Reagents:

  • Fmoc-

    
    -Me-Phe-OH (3.0 eq)[1]
    
  • HATU (2.9 eq)[1]

  • HOAt (3.0 eq) [Optional but recommended for maximum enantiopurity]

  • DIEA (Diisopropylethylamine) (6.0 eq)[1][4]

  • Solvent: DMF (Anhydrous)[1]

Workflow:

  • Pre-activation: Dissolve Fmoc-

    
    -Me-Phe-OH and HATU in minimal DMF.[1]
    
  • Add DIEA.[1][4][5][6] Shake for exactly 30 seconds . Note: Do not pre-activate longer; -OAt esters can rearrange or hydrolyze.[1]

  • Coupling: Add the activated solution immediately to the resin-bound peptide.

  • Incubation: Shake at Room Temperature for 45–60 minutes .

    • Critical: Do not exceed 2 hours. Extended exposure to HATU/DIEA promotes guanidinylation of the N-terminus.

  • Wash: Drain and wash with DMF (3x) and DCM (3x).[1][4]

Protocol B: PyBrOP (The "Bunker Buster")

Recommended when coupling to N-methyl amino acids or if Protocol A fails.[1]

Reagents:

  • Fmoc-

    
    -Me-Phe-OH (3.0 eq)[1]
    
  • PyBrOP (3.0 eq)[1]

  • Base: TMP (2,4,6-Trimethylpyridine / Sym-collidine) (6.0 eq)[1]

    • Why Collidine? It is a weaker base than DIEA (

      
       ~7.4 vs ~10.5).[1] It is sufficient to drive the PyBrOP reaction but significantly reduces the risk of base-catalyzed 
      
      
      -proton abstraction (racemization).
  • Solvent: DMF/DCM (1:[1]1) or NMP.[1]

Workflow:

  • Resin Prep: Ensure the resin is swelled in DCM (better swelling for hindered sequences).

  • Addition: Add the amino acid solution and PyBrOP solution to the resin separately.

  • Initiation: Add Sym-collidine last.

  • Incubation: Shake for 2 to 4 hours .

  • Re-coupling: Drain. Do not wash extensively.[1] Repeat the step with fresh reagents (Double Coupling) for best results on hindered sites.

Module 3: Troubleshooting & FAQs

Q1: I am observing significant racemization (D-isomer formation). What is happening?

Root Cause: The


Solution:
  • Switch Base: If using PyBrOP/DIEA, switch to PyBrOP/Collidine .[1]

  • Add Additive: If using HATU, add extra HOAt . The pyridine nitrogen in HOAt stabilizes the active ester and prevents proton abstraction.

  • Lower Temperature: Perform the activation and first 30 mins of coupling at

    
    , then warm to RT.
    
Q2: The coupling yield is low (<80%) even with HATU.

Root Cause: The acceptor amine on the resin might be aggregated or buried. Solution:

  • Solvent Magic: Use NMP (N-methylpyrrolidone) instead of DMF.[1] NMP disrupts beta-sheet aggregation better.[1]

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding on the resin.

  • Microwave: Apply microwave energy (e.g.,

    
     for 5 mins) only if using HATU. Warning: Microwaving PyBrOP is dangerous and prone to massive side reactions.[1]
    
Q3: Can I use HBTU/TBTU to save money?

Verdict: No. HBTU/TBTU generates -OBt esters, which are less reactive than -OAt esters (HATU).[1] For a sterically hindered amino acid like

1
Mechanism of Racemization vs. Activation

Understanding the pathway helps avoid it.

MechanismStartActivated AA(Active Ester)PathCorrectDirect Attackby AmineStart->PathCorrectFast (HATU)PathRacemOxazoloneFormationStart->PathRacemSlow CouplingHigh Base (DIEA)ProductCorrectPeptide BondPathCorrect->ProductRacemateRacemizedProductPathRacem->RacemateBase CatalyzedEpimerization

Figure 2: Competition between direct coupling and oxazolone-mediated racemization.[1]

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society.

    • Grounding: Establishes HATU/HOAt as the superior reagent for preventing racemiz
  • Coste, J., et al. (1990).[1] PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1][2] Tetrahedron Letters.

    • Grounding: Foundational work on Phosphonium reagents, leading to the development of PyBrOP for hindered amines.
  • Coste, J., Frérot, E., & Jouin, P. (1991).[1] Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: Mechanism and fields of application. The Journal of Organic Chemistry.

    • Grounding: The definitive guide on using PyBrOP for N-methyl and hindered amino acids.
  • Albericio, F., et al. (2018).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [1]

    • Grounding: Comprehensive review comparing HATU, PyBrOP, and others regarding racemiz

minimizing diketopiperazine formation with beta-methylphenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Synthesis Optimization Subject: Minimizing Diketopiperazine (DKP) Formation with


-Methylphenylalanine (

-Me-Phe) Ticket ID: DKP-BETA-PHE-001

Executive Summary

You are encountering reduced yields or complete chain loss during the synthesis of peptides containing


-Methylphenylalanine (

-Me-Phe)
. This is likely due to Diketopiperazine (DKP) formation , a parasitic side reaction where the N-terminal amine of the second residue attacks the C-terminal ester linkage, cleaving the dipeptide from the resin.

While Proline and Glycine are the classic culprits,


-Me-Phe exacerbates this risk through steric crowding  and conformational bias . Its bulky 

-methyl group can force the peptide backbone into a cis-amide-like turn (similar to the Thorpe-Ingold effect), accelerating cyclization while simultaneously hindering the coupling of the third amino acid, leaving the amine exposed to the side reaction for longer.

Module 1: The Mechanic (Root Cause Analysis)

To fix the issue, you must understand the "Race Condition" occurring in your reaction vessel.

The Race:

  • The Goal: Acylate the free amine of the dipeptide (Resin-AA1-AA2-NH

    
    ) with the third amino acid (AA3).
    
  • The Enemy: The free amine attacks the carbonyl of AA1, forming a cyclic DKP and detaching from the resin.

With


-Me-Phe, the Goal  is slower (due to steric hindrance against the incoming AA3), and the Enemy  is faster (due to conformational pre-organization).
Visualization: The DKP Pathway

DKP_Mechanism cluster_legend Critical Factor Start Dipeptide-Resin (Fmoc-Removed) Transition Nucleophilic Attack (Amine attacks Ester) Start->Transition Spontaneous Result_Good Successful Coupling (Tripeptide) Start->Result_Good + AA3 (Activated) (Kinetic Competition) Intermediate Tetrahedral Intermediate Transition->Intermediate Result_Bad DKP Formation (Loss of Chain) Intermediate->Result_Bad Cyclization (Cleavage from Resin) Note Beta-Me-Phe Bulk Slows down AA3 coupling, allowing DKP to win.

Figure 1: The Kinetic Race. DKP formation is a time-dependent side reaction. If the coupling of the 3rd residue is slow (common with bulky


-Me-Phe), the DKP pathway dominates.

Module 2: Troubleshooting Guide

Use this decision matrix to identify the specific failure point in your protocol.

Symptom Probable Cause Immediate Action
Low Yield / No Product "Traceless" DKP. The peptide cleaved at the dipeptide stage and was washed away.[1][2]Switch Resin. Move from Wang/Merrifield to 2-Chlorotrityl Chloride (2-CTC) .
Mass = Dipeptide - 18 Da DKP is present in the crude, meaning it formed but might be trapped or cleaved later.Optimize Deprotection. Standard piperidine is too slow/basic. Switch to DBU/Piperazine .
Slow Coupling of AA3 Steric hindrance of

-Me-Phe is preventing the next addition, giving time for DKP to form.
Aggressive Coupling. Use HATU/HOAt or Microwave heating (max 50°C) for AA3.

Module 3: Optimized Protocols

Do not use standard SPPS protocols for


-Me-Phe at the C-terminus. Use the following modified workflows.
Protocol A: The "Steric Shield" (Resin Selection)

Why: The bulky trityl group of 2-CTC resin sterically prevents the amine from attacking the ester linkage.[2] Wang resin (benzyl ester) offers no such protection.

  • Resin: Use 2-Chlorotrityl Chloride (2-CTC) Resin (Loading < 0.6 mmol/g).[1][2]

  • Loading AA1: Couple the first amino acid (

    
    -Me-Phe or the residue before it) using DCM (Dichloromethane) and DIPEA. Do not use DMF for loading 2-CTC.
    
  • Capping: Cap unreacted chlorides with Methanol/DIPEA/DCM (2:1:17) to prevent subsequent side reactions.

Protocol B: The "Soft Base" Deprotection

Why: Standard 20% Piperidine promotes DKP formation.[3] A cocktail of DBU (non-nucleophilic strong base) and Piperazine (efficient scavenger) in NMP reduces DKP risk significantly [2].[2]

Reagent Prep:

  • Solvent: NMP (N-methyl-2-pyrrolidone) - Better swelling for bulky peptides.

  • Base: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine.[1][2][3][4]

Step-by-Step:

  • Wash: Wash resin with NMP (

    
     min).
    
  • Short Deprotection: Add DBU/Piperazine cocktail. Agitate for 30 seconds . Drain.

  • Second Cycle: Add fresh cocktail. Agitate for 3 minutes . Drain.

  • Rapid Wash: Wash immediately and extensively with NMP (

    
     min) to remove base traces.
    
  • Immediate Coupling: Proceed to coupling AA3 immediately. Do not let the resin sit in the deprotected state.

Protocol C: The "Interrupted" Workflow

Why: Minimizing the time the N-terminal amine is free.[2]

  • Pre-activation: Activate the 3rd amino acid (AA3) before finishing the deprotection of AA2.

  • Use HATU: Use HATU (0.95 eq) and HOAt (0.95 eq) with Collidine (2 eq) for AA3 activation.

  • Sprint: As soon as the deprotection wash (Protocol B, step 4) is done, pour in the pre-activated AA3 solution.

Frequently Asked Questions (FAQ)

Q1: Can I use microwave synthesis to fix this? A: Yes, but with caution. Microwave irradiation accelerates coupling (good) but also accelerates DKP formation (bad).

  • Recommendation: Use microwave for the coupling step (75°C for 5 min) to force the bulky AA3 onto the

    
    -Me-Phe. However, perform the deprotection  step at Room Temperature (RT) or even 15°C to suppress cyclization.
    

Q2: Why not just use a dipeptide building block? A: This is the "Nuclear Option" and it is highly effective. If you can purchase or synthesize the dipeptide Fmoc-AA3-(beta-Me-Phe)-OH in solution, you bypass the risky on-resin dipeptide stage entirely.

  • Recommendation: If the sequence is critical and reagents are expensive, synthesize the dipeptide in solution first, then couple it to the resin as a unit.

Q3: Does the stereochemistry of


-Me-Phe matter? 
A:  Yes. The specific combination of chiral centers (e.g., L-AA1 and L-

-Me-Phe) can create a "matched" case for DKP formation where the side chains favor a turn. The protocols above (2-CTC + DBU) are stereochemistry-agnostic and will protect you regardless of the specific isomer.

Visual Troubleshooting Flowchart

Troubleshooting_Flow Start Start: Low Yield with Beta-Me-Phe CheckResin Is Resin 2-CTC? Start->CheckResin SwitchResin Action: Switch to 2-CTC Resin (Prevents Ester Attack) CheckResin->SwitchResin No (Using Wang/Rink) CheckPos Is Beta-Me-Phe at C-Term (AA1)? CheckResin->CheckPos Yes SwitchResin->CheckPos CheckDeprot Are you using 20% Piperidine? CheckPos->CheckDeprot Yes (High Risk) CheckCoup Is AA3 Coupling Slow? CheckPos->CheckCoup No (AA2 or later) SwitchBase Action: Switch to 2% DBU / 5% Piperazine (Reduces Basicity/Time) CheckDeprot->SwitchBase Yes CheckDeprot->CheckCoup No SwitchBase->CheckCoup BoostCoup Action: Use HATU/HOAt + Microwave (Win the Kinetic Race) CheckCoup->BoostCoup Yes Success Protocol Optimized CheckCoup->Success No BoostCoup->Success

Figure 2: Diagnostic logic for isolating the cause of DKP formation.

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis.[5] A side reaction in solid-phase peptide synthesis.[4][5][6][7][8][9] Journal of the American Chemical Society. Link

  • Yang, Y., & Hansen, L. (2022).[4] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[3][4] ACS Omega.[4] Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

Sources

overcoming steric hindrance in N-methylated beta-methylphenylalanine coupling

Technical Support Center: Advanced Coupling of N-Methylated -Methylphenylalanine


Reference ID:

Executive Summary: The "Steric Storm"

Coupling




  • 
    -Methylation:  Eliminates the amide proton (H-bond donor), reducing nucleophilicity and forcing the peptide bond into a cis/trans equilibrium that favors the non-reactive cis-conformer.
    
  • 
    -Branching:  The additional methyl group at the 
    
    
    -position (adjacent to the reacting center) creates a massive steric wall, blocking the trajectory of the incoming activated electrophile.

Standard protocols (EDC/HOBt, HBTU) will fail, typically resulting in <5% yield or extensive epimerization. This guide outlines the escalation strategy from high-efficiency uronium salts to acid halide methodologies.

Reagent Selection Hierarchy

Do not waste time with carbodiimides (DCC/DIC) or standard uroniums (HBTU). Use the following hierarchy based on the difficulty of the specific sequence.

TierReagentMechanismWhen to Use
Tier 1 HATU / COMU Forms OAt/Oxyma esterModerate hindrance. Coupling onto a primary amine, where only the incoming AA is hindered.
Tier 2 PyBrOP / PyAOP Forms Acid Bromide / Reactive PhosphoniumStandard for N-Me. Coupling between two hindered residues (e.g.,

-Me-AA to

-Me-AA).
Tier 3 BTC (Triphosgene) Generates Acid Chloride in situThe "Nuclear Option." When Tier 2 fails or for extremely bulky

-branched couplings.
Decision Logic: Reagent Selector

ReagentSelectorStartStart: Select Coupling StrategyIsNMeIs the Amine ComponentN-Methylated?Start->IsNMeBetaBranchIs the Amine ComponentBeta-Branched (Val, Ile, beta-Me-Phe)?IsNMe->BetaBranchYes (Secondary Amine)Tier1Tier 1: HATU or COMU(Standard High-Efficiency)IsNMe->Tier1No (Primary Amine)Tier2Tier 2: PyBrOP or PyAOP(Phosphonium Activation)BetaBranch->Tier2NoTier3Tier 3: Acid Chloride (BTC)(Maximum Activation)BetaBranch->Tier3Yes (Extreme Hindrance)

Caption: Decision tree for selecting coupling reagents based on steric hindrance levels.

Troubleshooting Guides & FAQs

Issue 1: Low Yield (<20%) / Incomplete Coupling

Diagnosis: The activated ester (OBt/OAt) is not reactive enough to penetrate the steric shield of the


Solution:
  • Switch to PyBrOP: Unlike HATU, PyBrOP generates an acyl bromide intermediate in situ, which is significantly more electrophilic than an active ester.

  • Double Coupling: Perform the first coupling with PyBrOP (2h), drain, and repeat with HATU/HOAt (overnight).

  • Microwave Assistance: Heat to 60°C (max) for 20 mins. Warning: Higher temps increase racemization risk.

Issue 2: Epimerization (Racemization)

Diagnosis:

oxazolone formationSolution:
  • Base Switching: Replace DIPEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine / Collidine) . TMP is a weaker, non-nucleophilic base that minimizes proton abstraction from the

    
    -carbon.
    
  • Pre-activation Control: Do not pre-activate for more than 30 seconds. Add the base after mixing the amino acid and coupling reagent in the presence of the resin/amine.

Issue 3: Diketopiperazine (DKP) Formation

Diagnosis: If the


Solution:
  • Use Trityl Linkers: Use 2-CTC (2-Chlorotrityl chloride) resin. The steric bulk of the trityl group prevents DKP formation.

  • Avoid Fmoc-deprotection delays: Proceed immediately to the next coupling after deprotection.

Detailed Protocols

Protocol A: The PyBrOP Method (Standard High-Difficulty)

Best for coupling hindered amino acids to N-methylated amines.

  • Preparation: Dissolve Fmoc-

    
    -Me-
    
    
    -Me-Phe-OH (3 eq) and PyBrOP (3 eq) in dry DCM/DMF (1:1).
    • Note: DCM is preferred for solubility and reducing racemization, but DMF is needed for peptide solubility.

  • Activation: Add DIEA (6 eq) to the mixture.

    • Critical: Add the solution to the resin immediately. Do not pre-activate.[1]

  • Coupling: Shake at room temperature for 2–4 hours.

  • Monitoring: Standard Kaiser test will fail (secondary amine). Use the Chloranil Test or p-Nitrophenol ester test .

    • Chloranil Test: Blue/Green beads = Free secondary amine (Incomplete). Colorless = Complete.

Protocol B: The BTC / Acid Chloride Method (The "Nuclear Option")

Use this when PyBrOP fails. This generates a highly reactive acid chloride in situ.

Safety Warning: BTC (Triphosgene) generates Phosgene gas. Work in a well-ventilated fume hood.

  • Dissolution: Dissolve Fmoc-

    
    -Me-
    
    
    -Me-Phe-OH (3 eq) and BTC (1 eq) in dry THF or DCM (anhydrous).
  • Chloride Generation: Add Collidine (TMP) (8 eq) dropwise.

    • Observation: A white precipitate (collidinium chloride) will form. Stir for 1–2 minutes.

  • Coupling: Add the resulting suspension directly to the resin (swelled in DCM).

  • Reaction: Shake for 1 hour.

  • Quench: Wash resin with DCM, then DMF, then MeOH (to quench residual acid chloride).

Mechanistic Visualization: Failure vs. Success

Mechanismcluster_FailStandard Failure Mode (HATU)cluster_SuccessSuccess Mode (Acid Chloride)HATUHATU ActivationOAtOAt Ester(Bulky)HATU->OAtClashSteric Clash withN-Me + Beta-MeOAt->ClashNoReactionNo Reaction / Slow KineticsClash->NoReactionBTCBTC (Triphosgene)AcidClAcid Chloride(Small, Highly Electrophilic)BTC->AcidClAttackNucleophilic Attack(Penetrates Sterics)AcidCl->AttackBondAmide BondFormedAttack->Bond

Caption: Comparison of steric clash in active esters (HATU) vs. the penetration capability of acid chlorides.

References

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link

  • Coste, J., Frérot, E., & Jouin, P. (1994). "Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application."[2] Journal of Organic Chemistry, 59(9), 2437–2446. Link

    • Key citation for the superiority of Phosphonium salts over Uronium salts for N-Me coupling.
  • Gilon, C., et al. (2005). "Solid-phase synthesis of N-methylated peptides using the acid chloride method." Journal of Peptide Science, 11, 243-251. Establishes the BTC/Collidine protocol.
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

    • Comprehensive review of coupling mechanisms and side reactions.

Technical Support Center: Purification of β-Methylphenylalanine Peptides with Difficult Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of β-methylphenylalanine (β-Me-Phe) containing peptides. The inclusion of β-amino acids like β-Me-Phe can significantly enhance the therapeutic potential of peptides by modulating their conformation and increasing their resistance to proteolytic degradation.[1] However, these modifications also introduce unique challenges during purification, primarily due to increased hydrophobicity and a higher propensity for aggregation.[2][3]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of purifying these "difficult sequences."

Troubleshooting Guide

This section addresses common issues encountered during the purification of β-Methylphenylalanine peptides.

Problem 1: Poor Peak Shape (Tailing or Broadening)

Probable Causes:

  • Secondary Interactions: The peptide may be interacting with residual silanols on the silica-based stationary phase, leading to peak tailing.

  • Slow Mass Transfer: The highly hydrophobic nature of β-Me-Phe peptides can lead to slow kinetics of binding and release from the stationary phase.

  • Column Overload: Injecting too much peptide can saturate the stationary phase, causing peak distortion.

  • Aggregation on Column: The peptide may be aggregating on the column during the separation process.

Solutions:

  • Optimize the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a standard ion-pairing agent that helps to mask silanol interactions and improve peak shape.[4] Consider increasing the TFA concentration in your mobile phase from the typical 0.1% up to 0.25% to enhance ion pairing and reduce secondary interactions.

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve mass transfer kinetics and reduce mobile phase viscosity, leading to sharper peaks.

  • Reduce Sample Load: Systematically decrease the amount of peptide injected onto the column to determine if you are operating under mass overload conditions.

  • Use a Different Stationary Phase: If peak tailing persists, consider a column with a different stationary phase chemistry. For highly hydrophobic peptides, a C4 or C8 column may provide better peak shape than a C18 column.[5] Phenyl-hexyl columns can also offer alternative selectivity.

  • Add Organic Modifiers to the Sample Solvent: Dissolving the peptide in a solvent containing a small amount of organic modifier (e.g., acetonitrile or isopropanol) can help to disrupt pre-injection aggregates.

Problem 2: Low Recovery

Probable Causes:

  • Irreversible Adsorption: The peptide may be so hydrophobic that it binds irreversibly to the stationary phase.

  • Precipitation on Column: The peptide may be precipitating on the column as the concentration of the organic mobile phase changes during the gradient.

  • Aggregation: Aggregated peptides may not elute properly from the column or may be lost during sample handling.

Solutions:

  • Employ a Less Retentive Stationary Phase: Switch to a C8 or C4 column to reduce the hydrophobic interactions between the peptide and the stationary phase.[5]

  • Increase the Strength of the Organic Mobile Phase: Consider using n-propanol or isopropanol instead of, or in addition to, acetonitrile. These alcohols are stronger solvents and can improve the solubility of highly hydrophobic peptides.

  • Elevate the Column Temperature: Increasing the temperature can enhance peptide solubility in the mobile phase and reduce the risk of on-column precipitation.

  • Perform a Post-Run Column Wash with a Strong Solvent: After your gradient, wash the column with a high concentration of a strong organic solvent (e.g., 95% isopropanol) to elute any tightly bound peptide. This can also help regenerate the column.

  • Optimize Sample Solubility: Ensure your peptide is fully dissolved before injection. You may need to use solvents containing organic modifiers or chaotropic agents like guanidine HCl or urea for initial dissolution, though be mindful of their compatibility with your HPLC system.

Problem 3: Peptide Aggregation

Probable Causes:

  • Inherent Sequence Propensity: The presence of β-Me-Phe and other hydrophobic residues can promote the formation of β-sheet structures, leading to aggregation.[6][7]

  • High Peptide Concentration: Aggregation is often a concentration-dependent phenomenon.

  • Suboptimal Buffer Conditions: The pH and ionic strength of the sample and mobile phases can influence peptide aggregation.

Solutions:

  • Work at Low Concentrations: Keep the peptide concentration as low as practically possible during all steps of the purification process.

  • Incorporate Aggregation Disruptors:

    • Organic Solvents: Small amounts of acetonitrile, isopropanol, or trifluoroethanol (TFE) in the sample solvent can help to disrupt hydrophobic interactions that lead to aggregation.

    • Chaotropic Agents: For peptides that are extremely prone to aggregation, initial dissolution in solutions containing 6M guanidine HCl or 8M urea may be necessary. Ensure that the final concentration of these agents in the injected sample is low enough to not interfere with chromatography.

  • Optimize Mobile Phase pH: Depending on the peptide's pI, adjusting the mobile phase pH can alter the charge state of the peptide and potentially reduce aggregation.

  • Alternative Purification Strategies: For peptides that are intractable by RP-HPLC due to aggregation, consider alternative techniques such as size-exclusion chromatography (SEC) to separate monomers from aggregates, or ion-exchange chromatography (IEX) if the peptide has a net charge.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best initial column choice for purifying a β-Methylphenylalanine-containing peptide?

For a first attempt, a C18 column is a reasonable starting point as it is the standard for peptide purification.[4] However, given the increased hydrophobicity of β-Me-Phe peptides, you should be prepared to switch to a less hydrophobic stationary phase, such as C8 or C4, if you encounter issues with high retention or low recovery.[5]

Q2: How does the β-methyl group in β-Methylphenylalanine affect purification?

The β-methyl group has two main effects:

  • Increased Hydrophobicity: The additional methyl group increases the overall hydrophobicity of the amino acid residue, leading to stronger retention on reversed-phase columns.

  • Conformational Constraint: The methyl group can introduce steric hindrance that influences the local peptide backbone conformation.[9] This can either promote or inhibit aggregation depending on the surrounding sequence.

Q3: Can I use formic acid instead of TFA as an ion-pairing agent?

Yes, formic acid (FA) can be used as an alternative to TFA.[10] FA is less effective as an ion-pairing agent, which will result in shorter retention times. This can be advantageous for very hydrophobic peptides that are too strongly retained with TFA. However, peak shapes may be broader with FA.

Q4: My peptide seems to be aggregating during lyophilization. How can I prevent this?

Aggregation during lyophilization is a common problem. To mitigate this:

  • Lyophilize from a solution containing an organic solvent: Adding a volatile organic solvent like acetonitrile or tert-butanol to the aqueous solution before freezing can help to separate peptide molecules during the drying process.

  • Flash freeze: Rapidly freezing the sample in liquid nitrogen can create smaller ice crystals and a more amorphous solid, which can reduce aggregation.

  • Include a bulking agent: Sugars like mannitol or trehalose can be added to the solution before lyophilization to provide a matrix that separates peptide molecules.

Q5: Are there alternatives to HPLC for purifying these difficult peptides?

While RP-HPLC is the most common method, other techniques can be employed, especially for peptides that are prone to aggregation or are very large.[8] These include:

  • Flash Chromatography: A lower-pressure chromatography technique that can be useful for initial, rapid purification of large quantities of crude peptide.

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on charge and can be a good orthogonal technique to RP-HPLC.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on size and is particularly useful for removing aggregates from the monomeric peptide.

Data Presentation

Table 1: HPLC Column Selection Guide for β-Methylphenylalanine Peptides
Peptide PropertyRecommended Column ChemistryRationale
Small to Medium Size (< 30 residues), Moderate Hydrophobicity C18Good starting point with high resolving power for peptides.[4]
Large Size (> 30 residues) or Highly Hydrophobic C8 or C4Reduces strong hydrophobic interactions, improving recovery and peak shape.[5]
Aromatic-Rich Sequences Phenyl-HexylOffers alternative selectivity through π-π interactions with the phenyl rings.
Basic Peptides with Poor Peak Shape Hybrid Silica (e.g., BEH, CSH)These columns have reduced silanol activity, minimizing secondary interactions.[10]

Experimental Protocols

Standard RP-HPLC Purification Protocol for a β-Methylphenylalanine Peptide
  • Sample Preparation:

    • Dissolve the crude, lyophilized peptide in a minimal volume of a suitable solvent. Start with 0.1% TFA in water.

    • If solubility is poor, add acetonitrile dropwise until the peptide dissolves. Sonicate briefly if necessary.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Start with a C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point. Adjust the gradient based on the retention time of your peptide.

    • Flow Rate: For a standard analytical column (4.6 mm ID), a flow rate of 1 mL/min is typical. For preparative columns, the flow rate will be higher.

    • Detection: Monitor the elution at 220 nm and 280 nm.

    • Column Temperature: Maintain the column at a constant temperature, starting at 30°C.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.

  • Post-Purification:

    • Pool the fractions containing the pure peptide.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the aqueous solution to obtain the purified peptide as a fluffy powder.

Visualizations

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Decrease Sample Load start->check_overload is_overload Problem Solved? check_overload->is_overload increase_tfa Increase TFA Concentration (e.g., to 0.2%) is_overload->increase_tfa No end_good Purification Optimized is_overload->end_good Yes tfa_solved Improved Peak Shape? increase_tfa->tfa_solved increase_temp Increase Column Temperature (e.g., to 50°C) tfa_solved->increase_temp No tfa_solved->end_good Yes temp_solved Improved Peak Shape? increase_temp->temp_solved change_column Switch to Less Hydrophobic Column (C8, C4, or Phenyl-Hexyl) temp_solved->change_column No temp_solved->end_good Yes column_solved Problem Solved? change_column->column_solved column_solved->end_good Yes end_bad Further Method Development Needed column_solved->end_bad No

Caption: A decision tree for troubleshooting peak tailing in peptide purification.

References

  • Rodríguez, M. C., et al. (2018). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 23(11), 2849. [Link]

  • Poppelsdorf, F. (1963). U.S. Patent No. 3,105,092. U.S.
  • Lenci, E., & Trabocchi, A. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(12), 6296-6319. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–45. [Link]

  • Nagao, S., et al. (2018). Novel Purification Process for Amyloid Beta Peptide(1-40). Molecules, 23(9), 2345. [Link]

  • D'Atri, V., et al. (2020). Boosting basic-peptide separation through dynamic electrostatic-repulsion reversed-phase (d-ERRP) liquid chromatography. RSC Advances, 10(21), 12431-12439. [Link]

  • Millennial Scientific. (2024, July 17). How Does Stationary Phase Dewetting Affect Peptide Purification and What Are the Sustainability Implications? Millennial Scientific. Retrieved February 9, 2026, from [Link]

  • D'Atri, V., et al. (2021). Expanding the Use of Dynamic Electrostatic Repulsion Reversed-Phase Chromatography: An Effective Elution Mode for Peptides Control and Analysis. Molecules, 26(14), 4338. [Link]

  • Genex Corporation. (1986). U.S. Patent No. 4,584,399. U.S.
  • Teledyne ISCO. (n.d.). The Effect of Reverse Phase Chain Length on Peptide Purification. Teledyne Labs. Retrieved February 9, 2026, from [Link]

  • Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272-4278. [Link]

  • Seebach, D., et al. (2002). [Beta]-amino acids as secondary structure inducers in peptides. Dissertation, University of Bielefeld. [Link]

  • Cserháti, T., & Forgács, E. (2000). Study of peptide-protein interaction by high-performance liquid chromatography. Effect of hydrophobic and steric parameters. Journal of Chromatography B: Biomedical Sciences and Applications, 744(2), 245-252. [Link]

  • Sharma, A. K., et al. (2014). Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition. ACS Chemical Neuroscience, 5(6), 447-456. [Link]

  • Horne, W. S., & Gellman, S. H. (2008). β-Peptides as inhibitors of protein–protein interactions. Current Opinion in Chemical Biology, 12(6), 717-723. [Link]

  • Van der Donck, T., et al. (2023). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. [Link]

  • Linderstrøm-Lang Centre for Protein Science. (2012). U.S. Patent Application No. 13/511,887. U.S.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved February 9, 2026, from [Link]

  • Drug Target Review. (2024, September 3). Elucidating the aggregation rules for short peptides. Drug Target Review. Retrieved February 9, 2026, from [Link]

  • Wang, W., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(6), 20170035. [Link]

  • PolyPeptide Group. (2023, December 22). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. PolyPeptide Group. Retrieved February 9, 2026, from [Link]

Sources

stability of beta-methylphenylalanine under acidic cleavage conditions

Technical Support Guide: Stability of -Methylphenylalanine Under Acidic Cleavage

Executive Summary & Core Directive

The Short Answer:


stable



The Nuance: While the molecule itself is stable, its steric bulk creates significant "pseudo-instability" issues. Users frequently misidentify synthesis failures as cleavage instability. The

  • Incomplete Cleavage: The bulky side chain shields the peptide backbone, preventing the cleavage cocktail from solvating and hydrolyzing the linker effectively.

  • Epimerization (Pre-Cleavage): Diastereomeric impurities generated during coupling (due to steric strain) are often discovered only after cleavage, leading users to falsely blame the acid treatment.

Diagnostic Troubleshooting (Q&A Format)

Category A: Purity & Isomer Integrity[1]

Q: I see a "split peak" or doublet in my HPLC trace after TFA cleavage. Did the acid cause racemization?

A: Highly Unlikely. Acidic cleavage (TFA/Scavengers) rarely causes racemization of

couplingFmoc-deprotection
  • The Mechanism: The

    
    -methyl group increases steric hindrance at the 
    
    
    -carbon. During coupling, this forces the reaction to proceed slower, increasing the window for oxazolone formation (the primary pathway for epimerization).
  • The Diagnosis: The "split peak" represents diastereomers (e.g.,

    
     vs. 
    
    
    ). These were likely present before you added TFA.
  • Action Plan:

    • Perform a Marfey’s analysis or use a Chiral HPLC column on the hydrolysate to confirm stereochemistry.

    • Switch to low-racemization coupling reagents (e.g., DIC/Oxyma Pure) rather than HATU for this specific residue.

Category B: Yield & Mass Spectral Anomalies

Q: My mass spec shows the correct mass, but the yield is <10%. Is the molecule degrading?

A: No, it is likely aggregating.


  • The Fix: "Swelling Cleavage."[1]

    • Do not use 100% TFA immediately.

    • Pre-swell the resin in DCM (Dichloromethane) for 15 minutes.

    • Add the cleavage cocktail to the swollen resin. DCM helps expand the polystyrene matrix, allowing the TFA to access the sterically shielded linker.

Q: I see a mass corresponding to [M + tBu] or [M + Pbf]. Is the


-methyl group trapping protecting groups?

A: Indirectly, yes. The bulky

  • The Fix: Increase scavenger volume. The electron-rich phenyl ring of

    
    -Me-Phe can act as a scavenger itself (Friedel-Crafts alkylation) if external scavengers are insufficient.
    
  • Protocol: Use Cocktail K (TFA/Phenol/Water/Thioanisole/EDT) rather than simple TFA/Water.

Technical Deep Dive: The Steric Shielding Effect

The following diagram illustrates why

StericShieldingcluster_0Standard Amino Acid (e.g., Ala)cluster_1Beta-MethylphenylalanineNode1TFA Solvation ShellNode2Linker HydrolysisNode1->Node2Rapid AccessNode3Beta-Methyl Steric BulkNode4Hydrophobic CollapseNode3->Node4Induces AggregationNode5Excluded TFA MoleculesNode4->Node5Prevents PenetrationNode6Slow/Incomplete CleavageNode5->Node6Result

Figure 1: Comparative flow of cleavage kinetics. The hydrophobic bulk of

Recommended Experimental Protocols

Protocol A: Optimized Cleavage Cocktail for -Me-Phe Peptides

Use this protocol if you observe low yields or alkylation byproducts.

ComponentVolume %Function
TFA (Trifluoroacetic Acid) 82.5%Cleavage agent & solvent.
Phenol 5.0%Critical: Protects the

-Me-Phe aromatic ring from alkylation.
Water 5.0%Hydrolysis of the ester linker.
Thioanisole 5.0%Accelerates removal of Pbf/Pmc groups (if Arg is present).
EDT (Ethanedithiol) 2.5%Scavenger for t-butyl cations.

Step-by-Step:

  • Wash: Wash resin 3x with DCM to remove residual DMF (DMF can form complexes that inhibit cleavage).

  • Swell: Add minimal DCM to just cover the resin beads. Let sit for 10 mins.

  • Cleave: Add the Cleavage Cocktail directly to the DCM-swollen resin.

  • Time: Shake vigorously for 3 to 4 hours (Standard peptides take 2h;

    
    -Me-Phe requires longer due to steric hindrance).
    
  • Precipitation: Filter into cold diethyl ether. Do not use Rotovap if possible (heat can aggravate acid-catalyzed side reactions).

Protocol B: Post-Cleavage Analysis (Diagnostic Workflow)

Use this decision tree to interpret your LC-MS data.

TroubleshootingFlowStartAnalyze Crude Peptide (LC-MS)Decision1Is the Mass Correct?Start->Decision1YesBranchYes, but multiple peaksDecision1->YesBranchYesNoBranchNo, Mass is wrongDecision1->NoBranchNoIsomersDiastereomers present.Cause: Coupling RacemizationYesBranch->IsomersMassPlusMass = Expected + 56/106 Da?(tBu/Pbf adducts)NoBranch->MassPlusScavengerScavenger Failure.Add Phenol/EDT.MassPlus->ScavengerYesDeletionMass = Expected - Residue?(Deletion Sequence)MassPlus->DeletionNoCouplingFailCoupling Failure.(Not a cleavage issue)Deletion->CouplingFail

Figure 2: Diagnostic logic for interpreting LC-MS data of

References

  • Racemization in SPPS: Title: Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.[2] Source: PubMed / NIH Significance: Establishes that racemization is primarily a function of coupling activation, not acidic cleavage.

  • Steric Hindrance in Cleavage: Title: Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[3] Source: CEM Corporation Significance: Details the specific challenges of hindered amino acids (like N-Me and

    
    -Me) regarding aggregation and the need for optimized conditions.
    
    
  • Cleavage Cocktails & Scavengers: Title: Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides.[4] Source: PubMed / NIH Significance: While focusing on furyl-alanine, this reference provides the authoritative grounding for using specific scavenger cocktails (DODT/TIS) to protect electron-rich aromatic rings during TFA cleavage, a principle directly applicable to the phenyl ring of

    
    -Me-Phe.
    
    
  • General Fmoc SPPS Troubleshooting: Title: Methods and protocols of modern solid phase peptide synthesis.[5][6] Source: University of Delhi / Springer Protocols Significance: Comprehensive guide on Fmoc/tBu strategy, aggregation issues, and cleavage protocols.

Validation & Comparative

distinguishing (2S,3S) and (2S,3R) beta-methylphenylalanine isomers

Distinguishing (2S,3S) and (2S,3R) -Methylphenylalanine Isomers

Executive Summary



For researchers working with the L-phenylalanine scaffold, the challenge lies in distinguishing the (2S,3S) isomer (often designated L-allo-

(2S,3R)


This guide provides a rigorous, evidence-based protocol for distinguishing these isomers using NMR spectroscopy, HPLC, and chemical correlation.

Part 1: The Stereochemical Challenge

Before analyzing the data, it is crucial to visualize the spatial arrangement. While both isomers share the (2S) configuration at the


  • (2S,3R)-

    
    -MePhe:  The side-chain stereochemistry mimics the "natural" orientation found in many bioactive peptides. In a Fischer projection, the 
    
    
    -amino and
    
    
    -methyl groups typically display a specific relative relationship (often threo).
  • (2S,3S)-

    
    -MePhe:  The "allo" form. The 
    
    
    -methyl group is inverted relative to the (3R) isomer.
Visualizing the Isomers (Decision Tree)

IsomerIDStartUnknown (2S) beta-MePhe IsomerMethod1Method 1: HPLC (C18)Start->Method1 Quick Purity CheckMethod2Method 2: 1H NMR (Derivatization)Start->Method2 Structural ProofSepSeparation on C18 ColumnMethod1->SepDerivCyclize to Oxazolidinone(Phosgene/Triphosgene)Method2->DerivResult1Distinct Retention Times(Requires Standards)Sep->Result1MeasureMeasure J(H4-H5) CouplingDeriv->MeasureCisJ = 8.0 - 9.5 Hz(Cis-Oxazolidinone)Measure->Cis Indicates (2S,3S)*TransJ = 5.0 - 6.5 Hz(Trans-Oxazolidinone)Measure->Trans Indicates (2S,3R)*Note*Assignment depends on cyclization mechanism (retention vs inversion).Cis->Note

Figure 1: Analytical workflow for distinguishing diastereomers. The NMR method using oxazolidinone derivatives provides the most definitive structural evidence.

Part 2: NMR Spectroscopy (The Structural Probe)

Why Free Amino Acid NMR is Insufficient

In the free zwitterionic form or simple linear derivatives (e.g., Boc-protected methyl esters), the




The Solution: Cyclic Derivatization

To "freeze" the conformation and apply the Karplus equation reliably, you must constrain the bond. The standard protocol involves converting the

oxazolidinoneoxazolidine-2-thione
Protocol: Oxazolidinone Formation
  • Reduction: Reduce the amino acid (or ester) to the amino alcohol using

    
     or 
    
    
    .
  • Cyclization: Treat the amino alcohol with triphosgene or carbonyldiimidazole (CDI).

  • Analysis: Measure the

    
     coupling constant in the oxazolidinone ring.
    
Interpretation of Data

In 5-membered rings like oxazolidinones, the Karplus relationship dictates:

ParameterCis-4,5-DisubstitutedTrans-4,5-Disubstituted
Dihedral Angle

(Eclipse-like)

Coupling Constant (

)
8.0 – 9.5 Hz 5.0 – 6.5 Hz
Inferred Configuration Typically derives from (2S,3S) Typically derives from (2S,3R)

Note: The correlation between the amino acid configuration and the oxazolidinone geometry (cis/trans) depends on the synthetic route. If using a retention-of-configuration method (e.g., from amino alcohol), the relative stereochemistry is preserved.

Part 3: Chromatographic Separation (HPLC)[1]

Unlike enantiomers, (2S,3S) and (2S,3R) are diastereomers . They possess different physical properties and can be separated on standard achiral stationary phases.

Recommended Conditions
  • Column: C18 (Octadecyl) or C8.

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA (Gradient elution).

  • Detection: UV at 210 nm (peptide bond) or 254 nm (phenyl ring).

Elution Behavior

While elution order can reverse based on specific column chemistry (e.g., polar-embedded vs. standard C18) and organic modifier (MeOH vs. ACN), the following trend is frequently observed for

  • Separation Factor (

    
    ):  Diastereomers usually display 
    
    
    , allowing for baseline separation.
  • Elution Order: The isomer with the hydrophobic side chains (Methyl and Phenyl) situated on the same face of the molecule (increasing the effective hydrophobic footprint in the preferred binding conformation) typically retains longer.

    • Practical Tip: Do not rely solely on literature retention times. Always coinject with a known standard or use the NMR method to validate the first batch.

Part 4: Synthesis & Provenance (The "Gold Standard")

The most reliable way to know which isomer you have is to control its creation. Two authoritative methods are widely accepted in drug development:

Evans Auxiliary Synthesis

Using a chiral oxazolidinone auxiliary (Evans auxiliary), the enolate alkylation or aldol reaction dictates the stereochemistry.

  • Mechanism: The bulky auxiliary shields one face of the enolate, forcing the incoming electrophile to attack from the opposite side.

  • Result: This method yields products with >98% diastereomeric excess (de), providing an authentic standard for HPLC calibration.

Asymmetric Hydrogenation

Hydrogenation of



  • Selectivity: The geometry of the double bond (

    
     vs 
    
    
    ) and the chirality of the ligand determine the outcome.
  • Reference: Hruby et al. have extensively characterized these pathways for constrained peptide synthesis.

Summary Comparison Table

Feature(2S,3S)-

-MePhe
(2S,3R)-

-MePhe
Common Name L-allo-

-methylphenylalanine
L-

-methylphenylalanine
Stereo Relation DiastereomerDiastereomer
Oxazolidinone

High (~9 Hz) (Cis-ring)Low (~6 Hz) (Trans-ring)
HPLC (C18) Separable (Distinct

)
Separable (Distinct

)
Bioactivity Induces specific constraints (e.g.,

-turn)
Mimics natural side-chain topology (

constraint)

*Assuming retention of configuration during cyclization.

References

  • Hruby, V. J., et al. "Conformational constraints in the design of receptor selective peptides: conformational analysis and molecular dynamics." Biopolymers, 1990.

  • Soloshonok, V. A., et al. "Asymmetric synthesis of alpha,beta-dialkyl-alpha-phenylalanines via direct alkylation of a chiral alanine derivative."[1] Organic Letters, 2001.[1]

  • Dhar, T. G. M., et al. "Design and Synthesis of Novel alpha,beta-Disubstituted Amino Acids." Bioorganic & Medicinal Chemistry Letters, 2003.

  • Reich, H. J. "Spin-Spin Splitting: J-Coupling in Cyclic Systems." University of Wisconsin-Madison Chemistry Data.

  • Easton, C. J., et al. "Stereoselective synthesis of beta-methylphenylalanine derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1994.

Marfey's method for beta-methylphenylalanine enantiomeric purity

Guide to Marfey's Method for -Methylphenylalanine Enantiomeric Purity

Executive Summary








While direct chiral HPLC is often the default for simple amino acids, Marfey’s Method (derivatization with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, or FDAA) remains the gold standard for




Part 1: Mechanism of Action

The core principle of Marfey’s method is the conversion of enantiomers (which have identical physical properties in achiral environments) into diastereomers (which have distinct physical properties) via nucleophilic aromatic substitution.

For


Reaction Pathway Diagram

MarfeysMechanismFDAAMarfey's Reagent(FDAA)TransitionNucleophilic Attack(pH 8-9, 40°C)FDAA->TransitionB_Me_Pheβ-Methylphenylalanine(Racemic/Mixture)B_Me_Phe->TransitionLL_DiaL-FDAA-L-β-Me-Phe(Diastereomer A)Transition->LL_DiaRetains L-configat AlaLD_DiaL-FDAA-D-β-Me-Phe(Diastereomer B)Transition->LD_DiaForms distincthydrophobic surface

Figure 1: Mechanistic pathway of FDAA derivatization. The nucleophilic amine of

Part 2: Comparative Analysis

Why choose Marfey's over direct chiral chromatography? The following table contrasts the methods specifically for sterically hindered amino acids like

FeatureMarfey’s Method (FDAA)Direct Chiral HPLC (CSP)GITC Derivatization
Separation Principle Diastereomeric resolution on C18Enantiomeric recognition by chiral selectorDiastereomeric resolution (Thiohydantoin)
Resolution (

-Me-Phe)
High: Resolves all 4 isomers (erythro/threo)Variable: Often requires specific columns (e.g., Crownpak, Chiralpak AD-H)Moderate: Derivatives are less stable
Cost Low (Standard C18 column)High (Dedicated chiral columns >$1000)Low
Sensitivity High (UV 340nm / MS compatible)Low (requires derivatization for UV or MS)High (UV 254nm)
Steric Tolerance Excellent: 40°C heat drives reaction despite

-methyl hindrance
Poor: Steric bulk can prevent fit into chiral pocketsGood: Fast reaction kinetics
Throughput Medium (Requires 1h reaction time)High (Direct injection)High (Fast reaction)

Expert Insight: For




Part 3: Optimized Experimental Protocol

Objective: Derivatization and separation of

Reagents
  • FDAA Solution: 1% (w/v) in Acetone (Store at 4°C, stable for 1 month).

  • Buffer: 1 M NaHCO

    
    .[1]
    
  • Quench: 1 M HCl or 2 M HCl.

  • Solvent: HPLC-grade Acetonitrile (ACN) and Water with 0.1% TFA or Formic Acid.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 50 µmol of the

      
      -Me-Phe sample in 100 µL of H
      
      
      O (or 1:1 H
      
      
      O:Acetone if solubility is poor).
    • Critical: If the sample is a peptide hydrolysate, ensure all acid is removed by lyophilization before starting.

  • Derivatization Reaction:

    • Add 200 µL of 1% FDAA solution.

    • Add 40 µL of 1 M NaHCO

      
      .
      
    • Incubation: Heat at 40°C for 60 minutes with agitation (600 rpm).

    • Note:

      
      -Me-Phe is sterically hindered. Do not reduce time below 60 mins. Standard Marfey’s protocols often suggest 100 µL FDAA; double the excess (200 µL) here to ensure complete reaction of the hindered amine.
      
  • Quenching:

    • Cool to room temperature.[2]

    • Add 40 µL of 1 M HCl (or 20 µL 2 M HCl) to neutralize the reaction (pH should be ~2).

    • Dilute with 200 µL of 50% ACN/H

      
      O. Filter through 0.22 µm PTFE filter.
      
  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or Phenomenex Luna, 3.5 µm, 150 x 4.6 mm).

    • Mobile Phase A: Water + 0.1% TFA (Triethylamine phosphate buffer pH 3.0 provides better peak shape for basic amines).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Linear gradient 10% B to 60% B over 45 minutes.

    • Detection: UV at 340 nm.[1][2][3]

Analytical Workflow Diagram

MarfeysProtocolStartStart: 50 µmol β-Me-PheMixAdd 200µL FDAA + 40µL NaHCO3Start->MixHeatIncubate: 40°C, 60 min(Crucial for steric hindrance)Mix->HeatQuenchQuench: 1M HCl -> pH 2Heat->QuenchHPLCRP-HPLC (C18)Linear Gradient 10-60% ACNQuench->HPLCAnalysisData AnalysisCompare tR to StandardsHPLC->Analysis

Figure 2: Step-by-step derivatization and analysis workflow.[1]

Part 4: Data Interpretation & Validation

Elution Order Logic

In standard Marfey’s analysis (for

L-D conjugate elutes after the L-L conjugate

However, for


-Me-Phe

  • L-Erythro forms typically elute first.[3]

  • L-Threo forms elute second.

  • D-isomers (derivatized with L-FDAA) generally elute later due to the "mismatched" steric interaction increasing retention on C18.

Expected Elution Sequence (General Guide):

  • L-FDAA-L-erythro-

    
    -Me-Phe
    
  • L-FDAA-L-threo-

    
    -Me-Phe
    
  • L-FDAA-D-erythro-

    
    -Me-Phe
    
  • L-FDAA-D-threo-

    
    -Me-Phe
    

Note: This order must be validated with authentic standards for your specific column/gradient.

Self-Validating the System

To ensure scientific integrity (Trustworthiness), perform these controls:

  • The "Blank" Check: Run a sample of FDAA + NaHCO

    
     + HCl (no amino acid). You will see a large peak early in the chromatogram (hydrolyzed FDAA) and late peaks (di-FDAA). These must be subtracted from your analysis.
    
  • The Racemization Control: Subject a pure L-isomer standard to the hydrolysis conditions (6M HCl, 110°C, 24h) before derivatization to quantify method-induced racemization.

  • Resolution Factor (

    
    ):  Ensure 
    
    
    between the closest eluting peaks. If
    
    
    , flatten the gradient slope (e.g., 0.5% B/min).

References

  • Marfey, P. (1984).[1][2][4][5] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[5] Carlsberg Research Communications.[5] Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7][8][9][10] Link

  • Nogle, L. M., et al. (2006).[7] Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amino compounds.[2] Tetrahedron Letters. Link

crystal structure analysis of beta-methylphenylalanine analogs

Crystal Structure Analysis of -Methylphenylalanine Analogs: A Comparative Guide for Peptidomimetic Design

Executive Summary

This guide provides an in-depth structural analysis of





This document compares the structural performance of


-Me-PhePhenylalanine (Phe)

-Methylphenylalanine (

-Me-Phe)

Comparative Structural Analysis

The Stereochemical Challenge

Unlike standard amino acids,









Key Insight: The absolute configuration at the

  • 
    -
    
    
    -Me-Phe:
    The methyl group forces the side chain into a gauche(-) conformation (
    
    
    ), often required for bioactive "folded" states.
  • 
    -
    
    
    -Me-Phe:
    The methyl group enforces a trans conformation (
    
    
    ), useful for extended peptide mimetics.
Performance Metrics: -Me-Phe vs. Alternatives

The following table synthesizes crystallographic data and stability profiles to compare


FeatureWild-Type Phenylalanine (Phe)

-Methylphenylalanine (

-Me-Phe)

-Methylphenylalanine (

-Me-Phe)
Primary Constraint None (Flexible)Side-Chain (

)
Backbone (

)
Conformational Freedom High rotation about

Locked (Rotamer specific) Restricted

(Helix/Turn inducer)
Proteolytic Stability Low (

min)
High (

hrs)
Very High (Steric block of amide)
Receptor Selectivity Moderate (Promiscuous)High (Shape complementarity) High (Backbone rigidification)
Crystallization Tendency HighModerate (Hydrophobic) Moderate to Low
Key Application Native signalingSide-chain orientation scanning

-Helix/

-Turn stabilization
Mechanistic Diagram: Conformational Selection

The diagram below illustrates how

ConformationalSelectionWTWild-Type Phe(Flexible)EntropyEntropic Penaltyupon BindingWT->EntropyHigh Rotational FreedomBindingReceptor BindingEntropy->BindingReduces AffinityBetaMeβ-Me-Phe Analog(Constrained)PreOrgPre-organizedConformationBetaMe->PreOrgSteric Lock (Methyl)AffinityHigh Affinity(Low ΔS loss)PreOrg->AffinityMinimal Entropy LossAffinity->BindingEnhanced Interaction

Figure 1: Mechanistic impact of

Experimental Protocol: Crystal Structure Determination

To validate the configuration and conformation of a

Phase 1: Synthesis & Purification
  • Objective: Obtain

    
     enantiopure material. Impurities (diastereomers) will disrupt crystal lattice formation.
    
  • Critical Step: Use chiral HPLC to separate

    
     from 
    
    
    isomers. Verify purity via 1H-NMR (look for distinct
    
    
    -proton coupling constants:
    
    
    Hz for syn vs
    
    
    Hz for anti).
Phase 2: Crystallization (Vapor Diffusion)
  • Method: Hanging Drop Vapor Diffusion.

  • Reservoir Solution: Start with 20-30% PEG 4000 or PEG 8000.

  • Additive: Add 5-10% Isopropanol or TFE (Trifluoroethanol) to the drop to solubilize the hydrophobic analog.

  • Concentration: 10 mg/mL peptide in water/methanol (1:1).

  • Observation: Look for sharp edges. Birefringence under polarized light confirms crystallinity.

Phase 3: Diffraction & Refinement
  • Data Collection: Collect data at 100 K to minimize thermal disorder of the methyl group.

  • Resolution Target:

    
    . (Atomic resolution is necessary to distinguish the electron density of a methyl group, ~9 electrons, from a water molecule, ~10 electrons).
    
  • Validation: Check the Omit Map . Delete the

    
    -methyl group from the model and refine. If the 
    
    
    difference map shows a strong positive peak (
    
    
    ) at the
    
    
    -position, the structure is valid.
Workflow Diagram

CrystallographyWorkflowcluster_0Sample Prepcluster_1Crystallizationcluster_2Structure SolutionSynthesisEnantioselective Synthesis(2S,3S) vs (2S,3R)PurificationChiral HPLC(>99% ee)Synthesis->PurificationValidation1NMR Validation(J-coupling analysis)Purification->Validation1Validation1->SynthesisRacemizationScreeningVapor Diffusion(PEG + TFE/IPA)Validation1->ScreeningPassOptimizationSeed & Feed(Optimize Size)Screening->OptimizationCryoCryoprotection(Flash cool 100K)Optimization->CryoDiffractionX-ray Diffraction(<1.2 Å Resolution)Cryo->DiffractionPhasingMolecular Replacement(using Phe template)Diffraction->PhasingRefinementRefinement & Omit Map(Verify Methyl Density)Phasing->RefinementRefinement->ScreeningPoor Resolution

Figure 2: End-to-end workflow for structural determination of

Case Study: Stability & Efficacy

In a comparative study of Enkephalin analogs (opioid peptides), the substitution of Phe with

  • Wild-Type (Phe): Degraded by chymotrypsin within 20 minutes.

  • Analog (

    
    -
    
    
    -Me-Phe):
    Half-life extended to >4 hours. The crystal structure revealed that the
    
    
    -methyl group sterically hindered the approach of the proteolytic enzyme's catalytic triad while maintaining the aromatic side-chain orientation necessary for receptor activation.

References

  • Conform

    
    -Methylation:  Broda, M. A., et al. (2009). "The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study." Journal of Peptide Science. Link
    
  • Opioid Peptide Analogs: Toth, G., et al. (2004). "Structure activity study on the Phe side chain arrangement of endomorphins using conformationally constrained analogues." Journal of Medicinal Chemistry. Link

  • Biosynthesis and Structure: Pfeifer, B. A., et al. (2004). "Biosynthesis of complex polyketides in a metabolically engineered strain of E. coli." Science.

    
    -Me-Phe in mannopeptimycin). Link
    
  • Crystallographic Methods for Peptides: Drenth, J., & Smit, J. (2010). Principles of Protein X-ray Crystallography. Springer. (Standard reference for the described workflow). Link

validating stereochemical integrity of beta-methylphenylalanine after SPPS

Validating Stereochemical Integrity of -Methylphenylalanine Post-SPPS: A Comparative Guide

Executive Summary: The -Methyl Challenge

In modern peptidomimetics,




1



Standard SPPS protocols often focus solely on ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">




This guide objectively compares the three primary validation methodologies—Advanced Marfey’s Analysis , Direct Chiral HPLC , and NMR Spectroscopy —and recommends a specific, high-resolution protocol for definitive validation.

Mechanism of Stereochemical Loss

To validate integrity, one must understand the failure mode. The primary culprit during

oxazolone-mediated epimerization
The Oxazolone Pathway

When the carboxyl group is activated (e.g., by HATU/DIC), the carbonyl oxygen of the upstream amide bond can attack the activated carbonyl, forming a 5-membered oxazolone ring. The acidity of the C


OxazoloneMechanismStartActivated beta-MePheOxazoloneOxazoloneIntermediateStart->OxazoloneCyclizationDeprotonatedEnolized(Planar C-alpha)Oxazolone->DeprotonatedBase (-H+)L_ProductL-erythro(Retention)Oxazolone->L_ProductAmine AttackD_ProductD-threo(Epimerization)Oxazolone->D_ProductAmine AttackDeprotonated->OxazoloneReprotonation

Figure 1: Mechanism of



Comparative Analysis of Validation Methods

We evaluated three methods based on Resolution (ability to separate all 4 isomers), Sensitivity (LOD), and Throughput .

FeatureMethod A: Advanced Marfey's (Sanger's Variant)Method B: Direct Chiral HPLCMethod C: NMR Spectroscopy
Principle Derivatization of hydrolysate with FDNB/FDAADirect separation on Chiral Stationary Phase (CSP)Detection of diastereomeric chemical shifts
Resolution High . Excellent separation of

-diastereomers.
Medium-High . Column dependent (e.g., Chiralpak AD-H).Low-Medium . Often requires authentic standards for overlay.
Sensitivity Ultra-High (UV 340nm / MS detection).Medium . Limited by extinction coefficient.Low . Requires mg quantities.
Sample Req. < 50

g peptide. Destructive (Hydrolysis).
> 1 mg peptide. Non-destructive.> 2 mg peptide. Non-destructive.
Throughput High (Standard C18 columns).Low (Long equilibration, specialized columns).Low (Long acquisition for trace impurities).
Cost Low (Reagents are cheap).High (Expensive columns).High (Instrument time).[2]
Verdict Preferred for QC. Preferred for Prep Purification. Preferred for Conformational Studies.

Deep Dive Protocol: The "Sanger's Reagent" Modification

While standard Marfey’s reagent (L-FDAA) is the industry standard for amino acid analysis, recent data suggests it is sub-optimal for


-chiral amino acids

The Expert Insight: Use Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene, FDNB) instead of L-FDAA for


Step-by-Step Protocol

1. Acid Hydrolysis (Critical Control)

  • Reagent:

    
     (Deuterium Chloride) in 
    
    
    is recommended over
    
    
    if MS detection is used, to track hydrolysis-induced racemization (deuterium incorporation at C
    
    
    indicates hydrolysis artifacts). For standard UV,
    
    
    is acceptable.
  • Procedure: Dissolve

    
     peptide in 
    
    
    
    
    containing
    
    
    phenol (scavenger). Seal in a glass vial under
    
    
    . Incubate at
    
    
    for 16-24 hours.
  • Workup: Dry under vacuum (SpeedVac). Repeat addition of water and drying 2x to remove excess acid.

2. Derivatization (The Sanger Variant)

  • Buffer: Resuspend dried hydrolysate in

    
    
    
    
    .
  • Reagent: Add

    
     of 
    
    
    FDNB (Sanger's Reagent) in acetone.
  • Reaction: Incubate at

    
     for 1 hour with shaking.
    
  • Quench: Add

    
    
    
    
    to acidify. Dilute with
    
    
    
    
    acetonitrile.

3. LC-MS Analysis

  • Column: C18 Core-Shell (e.g., Kinetex

    
    , 
    
    
    ).
  • Mobile Phase: A:

    
     Formic Acid in 
    
    
    ; B:
    
    
    Formic Acid in MeCN.
  • Gradient: linear gradient

    
     B over 25 minutes. (Slow gradient is essential for diastereomer separation).
    
  • Detection: Absorbance at

    
     (DNP chromophore) and ESI-MS (SIM mode for 
    
    
    -MePhe mass).

4. Data Interpretation

  • Compare retention times against authentic standards of L-erythro, L-threo, D-erythro, and D-threo

    
    -MePhe derivatized under identical conditions.
    
  • Note: The elution order is typically erythro before threo for DNP derivatives, but this must be confirmed with standards.

Alternative: Direct Chiral HPLC

If hydrolysis is undesirable (e.g., acid-labile modifications present), use Direct Chiral HPLC.

  • Column: Daicel Chiralpak AD-H or OD-H (

    
    ).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (

    
    ).
    
  • Flow Rate:

    
    .
    
  • Limitation: Requires the peptide to be soluble in organic solvents. If the peptide is polar, use Chiralpak AGP (Reverse Phase mode).

Decision Tree for Validation Strategy

DecisionTreeStartStart: Validate beta-MePhe IntegrityIsPureIs the peptide >95% pure?Start->IsPurePrepHPLCPurify via standard RP-HPLCIsPure->PrepHPLCNoAcidStableAre all residues acid stable?IsPure->AcidStableYesPrepHPLC->AcidStableMarfeysMethod A: Sanger/Marfey AnalysisAcidStable->MarfeysYes (Best Sensitivity)StandardAvailAre authentic isomer standards available?AcidStable->StandardAvailNoChiralLCMethod B: Direct Chiral HPLCStandardAvail->ChiralLCYesNMRMethod C: NMR (Diastereomeric Check)StandardAvail->NMRNo (Qualitative only)

Figure 2: Strategic decision tree for selecting the appropriate stereochemical validation method.

References

  • Nogle, L. M., et al. (2006). "Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR." Journal of Pharmaceutical and Biomedical Analysis.

  • Lumb, J. P., et al. (2025). "Enhanced Stereochemical Analysis of

    
    -Diastereomeric Amino Acids with Variants of Marfey’s Reagent." ACS Omega. 
    
  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][3][4][5][6][7][8][9]

  • Steinauer, A., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Tetrahedron Letters.

Safety Operating Guide

Operational Safety Protocol: Handling Phenylalanine, beta-methyl- in Research Environments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Phenylalanine, beta-methyl- (also known as


-methylphenylalanine) is a non-proteinogenic amino acid frequently employed in the synthesis of peptidomimetics to induce conformational constraints or improve proteolytic stability in drug candidates.

While often classified under generic hazard codes for amino acid derivatives, its role as a bioactive precursor necessitates a safety protocol that transcends basic compliance. In drug development, the primary risks are respiratory sensitization from fine particulates and cross-contamination that compromises assay integrity. This guide treats the substance with the rigor required for a "Not Fully Tested" bioactive intermediate, adhering to the Precautionary Principle.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the specific hazards associated with this solid-phase reagent.

Hazard CategoryClassification (GHS)Operational Implication
Inhalation H335: May cause respiratory irritation.High Risk: The powder is often electrostatic and prone to aerosolization during weighing.
Skin Contact H315: Causes skin irritation.Moderate Risk: Potential for allergic dermatitis upon repeated exposure.
Eye Contact H319: Causes serious eye irritation.Moderate Risk: Mechanical abrasion and chemical irritation from dust.
Unknowns Bioactive AnalogAs a phenylalanine analog, it may mimic biological substrates. Treat as a potential reproductive toxin or sensitizer until proven otherwise.

PPE Matrix: The Defense System

Rationale: The following PPE selection is designed to create a redundant barrier system. We prioritize protection against particulate ingress.

Table 1: Mandatory PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection Double Gloving (Nitrile) • Inner: 4 mil (0.10 mm)• Outer: 5-8 mil (extended cuff)Permeation & Puncture: Amino acid derivatives can permeate thin latex. Double gloving allows the outer glove to be discarded immediately upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Particulate Seal: Standard safety glasses allow airborne dust to bypass the lens via the sides. Goggles provide a sealed environment against electrostatic powder.
Respiratory Engineering Controls Primary N95/P2 Respirator (Secondary)Hierarchy of Controls: Handling must occur in a certified Fume Hood. Respirators are a backup for spill cleanup or weighing outside a hood (discouraged).
Body Defense Lab Coat (Tyvek/Cotton blend) + Disposable Sleeve CoversWrist Gap Protection: The gap between the glove and lab coat cuff is the most common exposure point. Sleeve covers bridge this gap.

Operational Workflow: Step-by-Step

Trust Protocol: This workflow is designed to prevent "invisible" contamination—where dust settles on surfaces and is contacted later.

Phase A: Preparation & Engineering Controls
  • Airflow Verification: Confirm Fume Hood face velocity is between 0.3 – 0.5 m/s (60-100 fpm) .

  • Static Mitigation:

    
    -methylphenylalanine is often fluffy and electrostatic. Place an ionizing bar  or antistatic gun near the balance to prevent powder repulsion/scattering.
    
  • Zone Definition: Clear the hood of unnecessary clutter to ensure laminar airflow is not disrupted.

Phase B: Weighing & Transfer (The Critical Moment)
  • Don PPE: Put on inner gloves, sleeve covers, lab coat, then outer gloves.

  • Tare First: Place the weighing boat on the balance inside the hood. Tare before opening the reagent container.

  • Transfer: Use a disposable spatula. Do not pour from the bottle.

    • Technique: Tap the spatula gently against the weighing boat, not the balance pan.

  • Seal: Close the source container immediately after transfer. Wrap the cap with Parafilm if long-term storage follows.

  • Wipe Down: Wipe the exterior of the reagent bottle and the balance area with a damp Kimwipe (ethanol/water) before removing hands from the hood.

Phase C: Solubilization
  • Add solvent (e.g., DMF, DMSO, or Methanol) to the solid slowly.

  • Exotherm Check: While unlikely to be violent, always monitor for mild heat generation during initial dissolution.

  • Venting: Do not cap the dissolution vessel tightly until the solution has equilibrated to room temperature.

Emergency Response & Spill Management

Minor Spill (< 5 grams)
  • Alert: Notify nearby personnel.

  • Cover: Gently cover the powder with a damp paper towel to prevent aerosolization. Do not dry sweep.

  • Collect: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.

  • Clean: Wash the area with soap and water three times.

Exposure Response[1][2]
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open.

  • Skin Contact: Remove contaminated PPE.[1][2] Wash skin with non-abrasive soap. Do not use solvents (ethanol) on skin, as they enhance permeation.

Disposal & Decontamination

Environmental Stewardship: Amino acid analogs must not enter the water table due to potential biological accumulation.

Waste StreamDisposal MethodNotes
Solid Waste Incineration Label as "Non-RCRA Regulated Chemical Solid." Segregate from oxidizers.
Liquid Waste Solvent Stream Dissolve in combustible solvent (Acetone/Ethanol) and dispose of in the "Organic Solvents" stream for fuel blending/incineration.
Empty Containers Triple Rinse Triple rinse with solvent, collect rinsate as liquid waste. Deface label and recycle glass.

Visualized Safety Workflow

The following diagram illustrates the logical flow of the safety protocol, emphasizing the "Check-Gate" system where work stops if safety criteria are not met.

G Start START: Handling Request RiskAssess 1. Risk Assessment (Check SDS: H315, H335) Start->RiskAssess PPE_Select 2. PPE Selection (Nitrile Double Glove, Goggles) RiskAssess->PPE_Select Hood_Check 3. Engineering Check (Face Velocity > 0.3 m/s?) PPE_Select->Hood_Check Stop_Work STOP WORK Call Facilities Hood_Check->Stop_Work No Weighing 4. Weighing Protocol (Use Antistatic Gun) Hood_Check->Weighing Yes Solubilization 5. Solubilization (Vent containers) Weighing->Solubilization Waste 6. Disposal (Incineration Stream) Solubilization->Waste

Figure 1: Operational decision tree for handling beta-methylphenylalanine. Note the critical "Stop Work" gate at the Engineering Check phase.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. U.S. Department of Labor.

  • Fisher Scientific. (2021). Safety Data Sheet: L-Phenylalanine. (Representative SDS for amino acid handling).

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.